molecular formula C20H28O8 B1255084 Lobetyolin CAS No. 129277-38-9

Lobetyolin

Cat. No.: B1255084
CAS No.: 129277-38-9
M. Wt: 396.4 g/mol
InChI Key: MMMUDYVKKPDZHS-MXFZCOKBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Unii-yjz71tro1X has been reported in Platycodon grandiflorus with data available.
from Herba Lobeliae Chinensis

Properties

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(4E,6R,7R,12E)-1,7-dihydroxytetradeca-4,12-dien-8,10-diyn-6-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O8/c1-2-3-4-5-7-10-14(23)15(11-8-6-9-12-21)27-20-19(26)18(25)17(24)16(13-22)28-20/h2-3,8,11,14-26H,6,9,12-13H2,1H3/b3-2+,11-8+/t14-,15-,16-,17-,18+,19-,20-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMMUDYVKKPDZHS-MXFZCOKBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC#CC#CC(C(C=CCCCO)OC1C(C(C(C(O1)CO)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C#CC#C[C@H]([C@@H](/C=C/CCCO)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129277-38-9
Record name Lobetyolin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129277389
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LOBETYOLIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YJZ71TRO1X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Technical Guide to the Neuroprotective Effects of Lobetyolin: Preclinical Evidence and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lobetyolin, a polyacetylene glycoside predominantly isolated from Codonopsis pilosula, has emerged as a compound of interest for its potential neuroprotective properties. This technical guide provides an in-depth overview of the current preclinical evidence supporting the neuroprotective effects of this compound, with a primary focus on its demonstrated efficacy in a Caenorhabditis elegans model of Alzheimer's disease. This document summarizes key quantitative data, details the experimental protocols used in these foundational studies, and illustrates the proposed signaling pathways through which this compound may exert its therapeutic effects. The information presented herein is intended to serve as a comprehensive resource for researchers and drug development professionals investigating novel therapeutic agents for neurodegenerative diseases.

Quantitative Data on the Neuroprotective Effects of this compound

The primary evidence for this compound's neuroprotective effects comes from a study utilizing transgenic C. elegans models of Alzheimer's disease. The following tables summarize the key quantitative findings from this research.

Table 1: Effect of this compound on Amyloid-β (Aβ) Deposition in C. elegans (CL2006 Strain) [1]

This compound Concentration (µM)Reduction in Aβ Plaques (%)
12.5Significant Reduction (p < 0.05)
25Significant Reduction (p < 0.05)
5054.8 ± 9.4

Table 2: Effect of this compound on Aβ-Induced Paralysis in C. elegans (CL4176 Strain) [1]

This compound Concentration (µM)Time to 50% Paralysis (PT₅₀) (hours)Delay in Paralysis (%)
0 (Control)28.67 ± 0.67N/A
12.5No Significant DelayN/A
2532.67 ± 0.6713.9
5034.67 ± 1.3320.9

Table 3: Effect of this compound on Lifespan in Wild-Type (N2) and Aβ-Expressing (CL4176) C. elegans [1]

C. elegans StrainThis compound Concentration (µM)Mean Lifespan Extension (%)
N2 (Wild-Type)2516.7
N2 (Wild-Type)5025.0
CL4176 (Aβ-Expressing)5018.2

Table 4: Effect of this compound on Intracellular Reactive Oxygen Species (ROS) Levels in C. elegans [1]

C. elegans StrainThis compound Concentration (µM)Reduction in ROS (%)
N2 (Wild-Type)5028.1 ± 8.9
CL4176 (Aβ-Expressing)12.512.8 ± 3.8
CL4176 (Aβ-Expressing)2514.0 ± 3.7
CL4176 (Aβ-Expressing)5022.4 ± 3.8

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the quantitative data tables. These protocols are based on standard procedures for C. elegans research and the specifics of the this compound study.

Aβ Deposition Assay using Thioflavin T Staining

This protocol is used to visualize and quantify amyloid-β aggregates in transgenic C. elegans.

  • Synchronization of C. elegans : Grow age-synchronized populations of the CL2006 strain on Nematode Growth Medium (NGM) plates seeded with E. coli OP50.

  • This compound Treatment : Expose the synchronized worms to different concentrations of this compound (12.5, 25, and 50 µM) mixed into the NGM plates from the L1 larval stage.

  • Fixation : At the young adult stage, harvest the worms and wash them with M9 buffer. Fix the worms in 4% paraformaldehyde.

  • Permeabilization : Permeabilize the fixed worms by freeze-thaw cycles.

  • Thioflavin T Staining : Incubate the worms with Thioflavin T (ThT) solution, which specifically binds to β-sheet-rich structures like Aβ aggregates.

  • Microscopy and Quantification : Mount the stained worms on slides and visualize them using a fluorescence microscope. Count the number of ThT-positive aggregates in the anterior region of each worm.

Aβ-Induced Paralysis Assay

This assay measures the ability of this compound to protect against the toxic effects of Aβ expression in the muscle cells of C. elegans.

  • Synchronization and Treatment : Synchronize the CL4176 transgenic strain and expose them to various concentrations of this compound on NGM plates as described above.

  • Induction of Aβ Expression : Induce the expression of the Aβ₁₋₄₂ transgene by shifting the temperature of the incubator to 25°C.

  • Scoring Paralysis : At regular intervals following the temperature shift, score the number of paralyzed worms. A worm is considered paralyzed if it does not move when prodded with a platinum wire.

  • Data Analysis : Calculate the percentage of paralyzed worms at each time point and determine the PT₅₀, the time at which 50% of the worms are paralyzed.

Lifespan Assay

This protocol assesses the effect of this compound on the lifespan of both wild-type and transgenic C. elegans.

  • Synchronization and Treatment : Prepare synchronized populations of N2 (wild-type) and CL4176 (Aβ-expressing) worms and expose them to different concentrations of this compound.

  • Transfer to Fresh Plates : During the reproductive period, transfer the worms to fresh plates every other day to separate them from their progeny.

  • Scoring Survival : At regular intervals, count the number of live and dead worms. A worm is considered dead if it does not respond to gentle prodding.

  • Data Analysis : Construct survival curves and calculate the mean lifespan for each treatment group.

Intracellular ROS Measurement using DCFH-DA

This assay quantifies the levels of reactive oxygen species within the worms.

  • Synchronization and Treatment : Expose synchronized N2 and CL4176 worms to this compound at the desired concentrations.

  • Staining with DCFH-DA : Harvest the worms and incubate them with 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). DCFH-DA is a cell-permeable dye that is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

  • Fluorescence Measurement : Measure the fluorescence intensity of the worms using a fluorescence microplate reader or by capturing and analyzing fluorescence micrographs.

  • Data Analysis : Quantify the relative fluorescence intensity for each treatment group to determine the levels of intracellular ROS.

Signaling Pathways and Mechanisms of Action

The neuroprotective effects of this compound appear to be mediated through the modulation of cellular stress response pathways, particularly those related to oxidative stress.

Regulation of Glutathione Metabolism

The primary mechanism of neuroprotection identified for this compound in the C. elegans model is the reprogramming of glutathione-centered redox metabolism.[1] this compound treatment leads to the selective modulation of glutathione-S-transferase (GST) isoforms, specifically suppressing the expression of gst-38 while elevating the expression of gst-1.[1] This shift in GST expression likely enhances the detoxification of harmful metabolites and reduces oxidative stress, thereby protecting the neurons from Aβ-induced toxicity.

Lobetyolin_Neuroprotection_Pathway This compound This compound GST_Regulation GST Isoform Regulation This compound->GST_Regulation Abeta Amyloid-β Aggregation & Oxidative Stress Abeta->GST_Regulation gst1 gst-1 (upregulated) GST_Regulation->gst1 gst38 gst-38 (downregulated) GST_Regulation->gst38 Glutathione_Metabolism Glutathione-centered Redox Metabolism gst1->Glutathione_Metabolism gst38->Glutathione_Metabolism Detoxification Enhanced Detoxification Glutathione_Metabolism->Detoxification ROS_Reduction Reduced ROS Detoxification->ROS_Reduction Neuroprotection Neuroprotection (Reduced Paralysis, Increased Lifespan) ROS_Reduction->Neuroprotection Experimental_Workflow start Synchronized C. elegans (e.g., CL4176, CL2006, N2) treatment Treatment with this compound (Varying Concentrations) start->treatment incubation Incubation and Transgene Induction (if applicable) treatment->incubation paralysis_assay Paralysis Assay incubation->paralysis_assay lifespan_assay Lifespan Assay incubation->lifespan_assay ros_assay ROS Measurement (DCFH-DA) incubation->ros_assay abeta_assay Aβ Deposition (ThT Staining) incubation->abeta_assay paralysis_endpoint Quantify Paralysis Rate (PT₅₀) paralysis_assay->paralysis_endpoint lifespan_endpoint Determine Mean Lifespan lifespan_assay->lifespan_endpoint ros_endpoint Measure Fluorescence Intensity ros_assay->ros_endpoint abeta_endpoint Count Aβ Plaques abeta_assay->abeta_endpoint

References

Lobetyolin's Role in Modulating Glutamine Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lobetyolin, a bioactive polyacetylene glycoside primarily isolated from Codonopsis pilosula, has emerged as a significant modulator of glutamine metabolism, demonstrating notable anti-cancer properties. This technical guide synthesizes the current understanding of this compound's mechanism of action, focusing on its inhibitory effects on glutamine transport and downstream signaling pathways. Through the systematic presentation of quantitative data, detailed experimental methodologies, and visual representations of molecular interactions, this document provides a comprehensive resource for researchers and professionals in oncology and drug development.

Introduction

Metabolic reprogramming is a hallmark of cancer, with many tumor cells exhibiting a heightened dependence on glutamine for survival and proliferation.[1] Glutamine, a non-essential amino acid, serves as a critical source of carbon and nitrogen for the synthesis of nucleotides, amino acids, and lipids, and plays a vital role in maintaining redox homeostasis.[1][2][3] A key mediator of glutamine uptake in cancer cells is the Alanine-Serine-Cysteine Transporter 2 (ASCT2), also known as Solute Carrier Family 1 Member 5 (SLC1A5).[4][5] Elevated expression of ASCT2 is common in various cancers and is often associated with poor prognosis.[4] this compound has been identified as a potent inhibitor of glutamine metabolism, primarily through the downregulation of ASCT2, making it a promising candidate for therapeutic development.[5][6][7] This guide will delve into the molecular mechanisms, experimental validation, and signaling pathways associated with this compound's effects.

Mechanism of Action: Inhibition of Glutamine Metabolism

This compound exerts its primary anti-tumor effects by disrupting glutamine metabolism at the point of cellular uptake. The core mechanism involves the downregulation of the ASCT2 transporter, leading to a cascade of downstream effects that culminate in apoptosis and reduced cell proliferation.[6][7][8]

Downregulation of ASCT2 (SLC1A5)

Studies have consistently shown that this compound treatment leads to a significant reduction in both the mRNA and protein expression of ASCT2 in various cancer cell lines, including colon, gastric, and breast cancer.[6][7][8][9] This reduction in ASCT2 levels directly curtails the cancer cells' ability to import glutamine from the extracellular environment.[7][9]

Impact on Intracellular Metabolites

The inhibition of glutamine uptake by this compound leads to a dose-dependent decrease in the intracellular concentrations of key metabolites derived from glutamine.[4][6] As detailed in the subsequent tables, this includes a reduction in:

  • Glutamine: The primary substrate for glutaminolysis.

  • Glutamic Acid: The product of glutamine deamination by glutaminase.[4]

  • α-Ketoglutarate (α-KG): A critical intermediate of the TCA cycle, produced from glutamate.[4]

  • ATP: Cellular energy currency, the production of which is supported by the anaplerotic influx of glutamine-derived carbons into the TCA cycle.[4][10]

  • Glutathione (GSH): A major intracellular antioxidant, for which glutamine is a precursor.[4][10]

The depletion of these metabolites cripples the bioenergetic and biosynthetic capacity of cancer cells and disrupts their redox balance.[2][10]

Induction of Oxidative Stress and Apoptosis

The reduction in GSH levels following this compound treatment leads to an accumulation of reactive oxygen species (ROS), inducing a state of oxidative stress.[7][10] This elevated ROS contributes to mitochondria-mediated apoptosis, a key outcome of this compound's action.[7] Apoptosis is further confirmed by the increased expression of pro-apoptotic proteins such as Bax, cleaved caspase-3, and cleaved PARP, and decreased expression of anti-apoptotic proteins like survivin.[6][10]

Signaling Pathways Modulated by this compound

This compound's effect on ASCT2 expression is not a direct interaction but is mediated through the modulation of specific intracellular signaling pathways.

The AKT/GSK3β/c-Myc Axis

In gastric and breast cancer cells, this compound has been shown to suppress the phosphorylation of AKT and GSK3β.[7][9] This leads to an increase in the phosphorylation of the transcription factor c-Myc at its Threonine 58 residue, a modification that marks c-Myc for degradation.[10] As c-Myc is a known transcriptional activator of the SLC1A5 gene (encoding ASCT2), its downregulation by this compound results in reduced ASCT2 expression.[8][9] Overexpression of a constitutively active form of AKT (Myr-AKT) has been shown to reverse the this compound-induced downregulation of c-Myc and ASCT2, confirming the role of this pathway.[8][9]

This compound This compound AKT AKT This compound->AKT Apoptosis Apoptosis This compound->Apoptosis GSK3b GSK3b AKT->GSK3b cMyc cMyc GSK3b->cMyc ASCT2 ASCT2 cMyc->ASCT2 Glutamine_Uptake Glutamine Uptake ASCT2->Glutamine_Uptake Proliferation Cell Proliferation Glutamine_Uptake->Proliferation Glutamine_Uptake->Proliferation

Figure 1: this compound's modulation of the AKT/GSK3β/c-Myc signaling pathway.

The p53 Pathway

In colon cancer cells, the tumor suppressor protein p53 appears to play a role in the apoptotic process induced by this compound.[6] Treatment with this compound was associated with the nuclear transportation of p53 and the expression of its downstream targets, p21 and Bax.[4][6] Interestingly, the inhibition of p53 using Pifithrin-α was found to promote the inhibitory effect of this compound on ASCT2-mediated apoptosis, suggesting a complex interplay that warrants further investigation.[4][6]

This compound This compound p53 p53 This compound->p53 Nuclear Translocation ASCT2 ASCT2 This compound->ASCT2 p21 p21 p53->p21 Bax Bax p53->Bax Apoptosis Apoptosis Bax->Apoptosis Glutamine_Metabolism Glutamine Metabolism ASCT2->Glutamine_Metabolism Glutamine_Metabolism->Apoptosis

Figure 2: Involvement of the p53 pathway in this compound-induced apoptosis.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on various cancer cell lines as reported in the literature.

Table 1: Effect of this compound on Glutamine Metabolism Markers in HCT-116 Colon Cancer Cells[4][6]
ParameterThis compound ConcentrationOutcome
Glutamine10, 20, 40 µmol/LEvident reduction (P < .01)
Glutamic Acid10 µmol/LReduction (P < .05)
20, 40 µmol/LRemarkable decrease (P < .01)
α-Ketoglutarate10, 20, 40 µmol/LEvident reduction (P < .01)
ATP20, 40 µmol/LSuppressed generation (P < .05)
GSH20, 40 µmol/LSuppressed generation (P < .01)
Table 2: Effect of this compound on Gastric Cancer (GC) Cells (MKN-45 and MKN-28)[7][10]
ParameterThis compound ConcentrationOutcomeCell Line(s)
Cell Viability (IC50)27.74 µM50% inhibitionMKN-45
19.31 µM50% inhibitionMKN-28
Glutamine Uptake10, 20, 40 µMDose-dependent decreaseMKN-45, MKN-28
ATP Production20, 40 µMSignificantly inhibitedMKN-45, MKN-28
GSH Level10, 20, 40 µMSignificantly decreasedMKN-45, MKN-28
ROS Level10, 20, 40 µMSignificantly increasedMKN-45, MKN-28
Apoptotic Rate10, 20, 40 µMNotably elevatedMKN-45, MKN-28

Experimental Protocols

This section outlines the key experimental methodologies used to elucidate the effects of this compound on glutamine metabolism.

Cell Culture and Treatment

Cancer cell lines (e.g., HCT-116, MKN-45, MKN-28, MDA-MB-231) are cultured in appropriate media (e.g., DMEM).[6][7][9][10] For experiments, cells are incubated with varying concentrations of this compound (typically 0, 10, 20, 40 µM) for a specified period (e.g., 24 hours).[7][9][10] In some studies, cells are co-incubated with inhibitors such as Benserazide (ASCT2 inhibitor) or Pifithrin-α (p53 inhibitor).[4][6]

Cell Viability and Proliferation Assays
  • MTT Assay: Used to assess cell viability and determine the IC50 value of this compound.[7][10] Cells are treated with this compound, followed by incubation with MTT solution. The resulting formazan crystals are dissolved, and absorbance is measured to quantify viable cells.[10]

Measurement of Glutamine Metabolism
  • Metabolite Quantification: The intracellular levels of glutamine, glutamic acid, α-ketoglutarate, ATP, and GSH are measured using commercially available kits according to the manufacturer's instructions.[4][6][10]

  • Glutamine Uptake Assay: Cells are treated with this compound, and the uptake of glutamine from the culture medium is measured to assess the direct impact on transport.[7][10]

Apoptosis Assays
  • Annexin V-FITC/PI Staining: This flow cytometry-based method is used to quantify the percentage of apoptotic and necrotic cells.[4][6] Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while propidium iodide (PI) stains necrotic cells.

  • TUNEL Assay: Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.[4][6]

Gene and Protein Expression Analysis
  • RT-qPCR (Real-Time Quantitative Polymerase Chain Reaction): Used to measure the mRNA expression levels of genes of interest, such as SLC1A5 (ASCT2).[4][6]

  • Western Blot Analysis: This technique is used to detect the protein levels of ASCT2 and key signaling molecules (e.g., total and phosphorylated AKT, GSK3β, c-Myc, p53) and apoptosis-related proteins (e.g., caspases, PARP, Bax, p21).[4][6][7][10]

  • Immunofluorescence Staining: Used to visualize the subcellular localization and expression of proteins like ASCT2 within the cells.[4][6]

In Vivo Xenograft Models

  • Tumor Growth Studies: Human cancer cells (e.g., HCT-116, MKN-45) are subcutaneously injected into nude mice to establish xenograft tumors.[4][6][7][10] Once tumors are established, mice are treated with this compound, and tumor growth is monitored over time to evaluate its in vivo anti-cancer efficacy.[6][7]

cluster_invitro In Vitro Analysis cluster_assays Functional & Molecular Assays cluster_invivo In Vivo Validation Cell_Culture Cancer Cell Lines (e.g., HCT-116, MKN-45) Treatment This compound Treatment (Varying Concentrations) Cell_Culture->Treatment Viability Cell Viability (MTT) Treatment->Viability Apoptosis Apoptosis (Annexin V, TUNEL) Treatment->Apoptosis Metabolism Metabolite Levels (Glutamine, ATP, GSH) Treatment->Metabolism Gene_Expression Gene Expression (RT-qPCR) Treatment->Gene_Expression Protein_Expression Protein Expression (Western Blot) Treatment->Protein_Expression Xenograft Nude Mouse Xenograft Model Viability->Xenograft Tumor_Growth Tumor Growth Inhibition Xenograft->Tumor_Growth

References

A Comprehensive Technical Guide on the Discovery and Chemical Structure of Lobetyolin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lobetyolin is a polyacetylene glycoside, a class of natural products known for a diverse range of biological activities. It has been identified as a significant bioactive constituent in several medicinal plants, most notably from the roots of Codonopsis pilosula (Dangshen), a herb with a long history in traditional Chinese medicine.[1] This technical guide provides an in-depth overview of the discovery of this compound, the methodologies used for its isolation, and the elucidation of its chemical structure. Furthermore, it details some of the key signaling pathways modulated by this compound, offering a foundational resource for researchers in natural product chemistry, pharmacology, and drug development.

Discovery and Isolation

This compound has been isolated from several plant species, including Lobelia giberroa, Lobelia inflata, and Codonopsis pilosula.[1][2] The initial discovery and subsequent isolation have often been guided by bioassays to identify the most active components of plant extracts.

Bioassay-Guided Fractionation

A common strategy for isolating this compound is bioassay-guided fractionation. This process involves a stepwise separation of a crude plant extract into various fractions, with each fraction being tested for a specific biological activity (e.g., antimalarial, anticancer). The most active fraction is then subjected to further separation until a pure, active compound is isolated.

A study on Lobelia giberroa roots utilized an in vivo antimalarial bioassay to guide the fractionation process, which successfully led to the isolation of this compound as the main active ingredient.[3][4]

G cluster_extraction Extraction & Initial Processing cluster_fractionation Solvent Fractionation cluster_purification Purification of Active Fraction cluster_bioassay Bioassay Feedback Loop plant Plant Material (e.g., Lobelia giberroa roots) crude 80% Methanol Crude Extract plant->crude Extraction hexane Hexane Fraction crude->hexane Partitioning ethyl_acetate Ethyl Acetate Fraction methanol Methanol Fraction (Most Active) water Aqueous Fraction bioassay1 In Vivo Antimalarial Assay crude->bioassay1 Guide Selection column Silica Gel Column Chromatography methanol->column bioassay2 In Vivo Antimalarial Assay methanol->bioassay2 Guide Purification This compound Pure this compound column->this compound

Bioassay-Guided Isolation Workflow for this compound.
Experimental Protocol: Isolation of this compound from Lobelia giberroa

  • Extraction: The air-dried and powdered roots of L. giberroa are extracted with 80% methanol at room temperature with periodic shaking. The resulting extract is filtered and concentrated under reduced pressure using a rotary evaporator.[3][4]

  • Fractionation: The dried crude extract is suspended in distilled water and sequentially partitioned with solvents of increasing polarity: n-hexane, ethyl acetate, and methanol.[3][4]

  • Bioassay: Each solvent fraction is tested for its biological activity (e.g., antimalarial activity in Plasmodium berghei-infected mice). The most potent fraction (typically the methanol fraction) is selected for further purification.[3][4]

  • Chromatographic Purification: The active methanol fraction is subjected to silica gel column chromatography. The column is typically eluted with a gradient of chloroform and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing the compound of interest are pooled and concentrated to yield pure this compound.[3]

Chemical Structure and Physicochemical Properties

The chemical structure of this compound was elucidated through extensive spectroscopic analysis.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₂₀H₂₈O₈[5]
Molecular Weight 396.4 g/mol [5]
CAS Number 129277-38-9[5]
IUPAC Name (2R,3R,4S,5S,6R)-2-[(4E,6R,7R,12E)-1,7-dihydroxytetradeca-4,12-dien-8,10-diyn-6-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol[5]
Appearance Yellow solid[6]
Structural Elucidation

The determination of this compound's complex structure, a C14-polyacetylene glucoside, relied on the combined interpretation of data from several spectroscopic techniques.[3]

G cluster_spectroscopy Spectroscopic Analysis cluster_nmr_details NMR Data Interpretation cluster_elucidation Structure Determination ms Mass Spectrometry (MS) Determines Molecular Weight & Formula elucidation Structural Elucidation ms->elucidation ir Infrared (IR) Spectroscopy Identifies Functional Groups (e.g., -OH, C≡C) ir->elucidation nmr Nuclear Magnetic Resonance (NMR) (1H, 13C, 2D-NMR) h_nmr 1H NMR Proton Environment & Connectivity c_nmr 13C NMR & DEPT Carbon Skeleton & Types (CH, CH2, CH3) d_nmr 2D NMR (COSY, HMBC) Connects Protons & Carbons h_nmr->elucidation c_nmr->elucidation d_nmr->elucidation

Logical Workflow for the Structural Elucidation of this compound.

Experimental Protocols: Spectroscopic Analysis

  • Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact mass of the molecule, which allows for the calculation of its molecular formula.

  • Infrared (IR) Spectroscopy: IR analysis reveals the presence of key functional groups. For this compound, characteristic absorptions would indicate hydroxyl (-OH) groups, carbon-carbon double bonds (C=C), and carbon-carbon triple bonds (C≡C).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information about the number and types of protons, their chemical environments, and their connectivity through spin-spin coupling.

    • ¹³C NMR: Shows the number and types of carbon atoms in the molecule.

    • DEPT (Distortionless Enhancement by Polarization Transfer): Used in conjunction with ¹³C NMR to differentiate between CH, CH₂, and CH₃ groups.

    • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the final structure. COSY (Correlation Spectroscopy) identifies proton-proton couplings. HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is essential for piecing together the molecular fragments.

Spectroscopic Data

The following table summarizes the reported ¹³C NMR data for this compound.[6]

Carbon AtomChemical Shift (δ) in ppmCarbon Type (from DEPT)
160.58CH₂
228.94CH₂
332.55CH₂
4109.66CH
5145.48CH
680.02CH
765.08CH
8-C
9-C
10-C
11-C
12125.53CH
13136.62CH
1419.12CH₃
1'100.54CH
2'73.75CH
3'77.44CH
4'70.61CH
5'77.37CH
6'61.55CH₂

Relevant Signaling Pathways

Recent research has begun to uncover the molecular mechanisms behind this compound's biological activities, particularly its anticancer effects. One of the key pathways identified is the AKT/GSK3β/c-Myc signaling axis.

This compound has been shown to inhibit the phosphorylation of AKT and GSK3β.[3] This leads to an increase in the phosphorylation of the oncoprotein c-Myc at its Threonine 58 residue, which marks c-Myc for degradation.[3] The downregulation of c-Myc, in turn, reduces the expression of the glutamine transporter ASCT2.[3] This cascade of events ultimately inhibits cancer cell proliferation and induces apoptosis by disrupting glutamine metabolism.[2][3]

G cluster_pathway AKT/GSK3β/c-Myc Pathway cluster_outcome Cellular Effects This compound This compound AKT p-AKT (Ser473) This compound->AKT Inhibits GSK3b p-GSK3β (Ser9) This compound->GSK3b Inhibits AKT->GSK3b Inhibits cMyc c-Myc GSK3b->cMyc Inhibits (Promotes Degradation) p_cMyc p-c-Myc (Thr58) (Degradation) cMyc->p_cMyc ASCT2 ASCT2 Expression cMyc->ASCT2 Promotes Glutamine Glutamine Uptake ASCT2->Glutamine Proliferation Cell Proliferation Glutamine->Proliferation Apoptosis Apoptosis Glutamine->Apoptosis

This compound's Inhibition of the AKT/GSK3β/c-Myc Signaling Pathway.

Conclusion

This compound, a polyacetylene glycoside discovered through bioassay-guided fractionation of medicinal plants, has been structurally characterized using a combination of modern spectroscopic techniques. Its defined chemical structure and growing body of pharmacological evidence, particularly related to the modulation of key cancer-related signaling pathways, make it a compound of significant interest for further preclinical and clinical investigation. This guide provides a foundational technical overview to support ongoing and future research into the therapeutic potential of this compound.

References

Lobetyolin's Impact on Amyloid-Beta Aggregation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alzheimer's disease (AD) presents a formidable challenge to global health, with the aggregation of amyloid-beta (Aβ) peptides being a central pathological hallmark. The formation of Aβ plaques disrupts normal cellular function, leading to neurotoxicity and cognitive decline. Consequently, the identification of novel therapeutic agents that can inhibit or modulate Aβ aggregation is a primary focus of AD research. Lobetyolin, a polyacetylene glycoside, has emerged as a promising natural compound with demonstrated efficacy in reducing Aβ aggregation and its associated toxicity in preclinical models. This technical guide provides a comprehensive overview of the effects of this compound on Aβ aggregation, detailing quantitative data, experimental methodologies, and proposed mechanisms of action to support further research and development in this area.

Quantitative Data on this compound's Effects

The following tables summarize the key quantitative findings from in vivo studies investigating the impact of this compound on Aβ-expressing Caenorhabditis elegans models.

Table 1: Effect of this compound on Aβ Deposition in C. elegans (CL2006)

This compound Concentration (µM)Reduction in Aβ Deposits (%)p-value
12.5Not specified< 0.05
25Not specified< 0.05
5054.8 ± 9.4< 0.05

Data derived from Thioflavin T (ThT) staining of Aβ plaques in the anterior region of the nematodes.[1]

Table 2: Effect of this compound on Paralysis Phenotype in C. elegans (CL4176)

Treatment GroupPT50 (hours)Delay in Paralysis (%)
Control28.67 ± 0.67-
This compound (25 µM)32.67 ± 0.67~14%
This compound (50 µM)34.67 ± 1.3320.9 ± 4.5

PT50 represents the time at which 50% of the nematode population exhibited paralysis induced by Aβ1-42 expression.[1]

Table 3: Effect of this compound on Lifespan in C. elegans

Worm StrainThis compound Concentration (µM)Lifespan Increase (%)
CL4176 (Aβ-expressing)Not specifiedUp to 18.2
N2 (Wild-type)Not specifiedUp to 25.0

[1]

Table 4: Effect of this compound on Intracellular Reactive Oxygen Species (ROS) in C. elegans

Worm StrainMaximum ROS Decline (%)
N2 (Wild-type)28.1 ± 8.9
CL4176 (Aβ-expressing)22.4 ± 3.8

[1]

Experimental Protocols

This section outlines a generalized protocol for in vitro Aβ aggregation assays, which can be adapted to evaluate the inhibitory effects of this compound. This protocol is a synthesis of established methodologies.[2][3][4][5]

Preparation of Monomeric Amyloid-Beta Peptides

To ensure reproducible aggregation kinetics, it is critical to start with a homogenous monomeric solution of Aβ.

  • Materials : Synthetic Aβ1-42 peptide, hexafluoroisopropanol (HFIP), dimethyl sulfoxide (DMSO).

  • Procedure :

    • Dissolve synthetic Aβ1-42 peptide in HFIP to a concentration of 1 mM.

    • Incubate for 1-2 hours at room temperature to ensure complete monomerization.

    • Evaporate the HFIP under a gentle stream of nitrogen gas or in a speed vacuum.

    • Store the resulting peptide film at -20°C.

    • Prior to use, resuspend the peptide film in DMSO to a stock concentration of 5 mM.

Thioflavin T (ThT) Aggregation Assay

The ThT assay is a widely used method to monitor the formation of amyloid fibrils in real-time.

  • Materials : Monomeric Aβ1-42 stock solution, ThT stock solution (e.g., 5 mM in water), assay buffer (e.g., phosphate-buffered saline, pH 7.4), this compound stock solution (in a suitable solvent like DMSO), 96-well black, clear-bottom microplates.

  • Procedure :

    • Prepare a working solution of Aβ1-42 by diluting the DMSO stock into the assay buffer to the desired final concentration (e.g., 10-20 µM).

    • Add varying concentrations of this compound to the wells of the microplate. Include a vehicle control (e.g., DMSO).

    • Add the Aβ1-42 working solution to the wells.

    • Add ThT to each well to a final concentration of 5-10 µM.

    • Seal the plate and incubate at 37°C with intermittent shaking.

    • Monitor the fluorescence intensity at regular intervals using a microplate reader (excitation ~440 nm, emission ~485 nm).

    • Plot fluorescence intensity versus time to generate aggregation curves. The inhibitory effect of this compound can be quantified by comparing the lag time, maximum fluorescence, and slope of the aggregation curves between treated and control samples.

Transmission Electron Microscopy (TEM) for Morphological Analysis

TEM allows for the direct visualization of Aβ aggregate morphology.

  • Procedure :

    • At the end of the ThT assay, take aliquots from the wells.

    • Apply a small volume (e.g., 5 µL) to a carbon-coated copper grid for 1-2 minutes.

    • Wick off the excess sample with filter paper.

    • Optionally, negatively stain the sample with a solution like 2% uranyl acetate.

    • Allow the grid to dry completely.

    • Image the grid using a transmission electron microscope to observe the presence and morphology of fibrils, oligomers, or amorphous aggregates.

Signaling Pathways and Mechanisms of Action

The precise signaling pathways through which this compound inhibits Aβ aggregation are still under investigation. However, current evidence from C. elegans studies suggests a significant role for the modulation of glutathione metabolism.[1]

Proposed Mechanism of Action

This compound has been shown to reprogram glutathione-centered redox metabolism.[1] Specifically, it suppresses the expression of gst-38 while elevating the expression of gst-1.[1] This modulation of glutathione-S-transferases (GSTs) suggests that this compound may enhance the cellular defense against oxidative stress, a key factor in Aβ-induced toxicity. By reducing oxidative stress, this compound may indirectly inhibit Aβ aggregation, as oxidative conditions are known to promote protein misfolding and aggregation.

Furthermore, it is hypothesized that this compound may directly interact with Aβ monomers or early oligomers, stabilizing non-amyloidogenic conformations and preventing their assembly into toxic fibrils. However, direct evidence for this interaction is yet to be established.

Visualizations

Experimental Workflow for In Vitro Aβ Aggregation Assay

G cluster_prep Aβ Monomer Preparation cluster_assay ThT Aggregation Assay cluster_analysis Data Analysis & Visualization A Synthetic Aβ Peptide B Dissolve in HFIP A->B C Evaporate HFIP B->C D Resuspend in DMSO C->D E Prepare Aβ Working Solution D->E F Add this compound & Controls E->F G Add ThT F->G H Incubate & Monitor Fluorescence G->H I Generate Aggregation Curves H->I J TEM Imaging of Aggregates H->J

Caption: Workflow for assessing this compound's effect on Aβ aggregation.

Proposed Mechanism of this compound Action

G cluster_pathway Cellular Environment This compound This compound GST1 gst-1 expression This compound->GST1 Upregulates GST38 gst-38 expression This compound->GST38 Downregulates Abeta_agg Aβ Aggregation This compound->Abeta_agg Direct Inhibition? GSH_metabolism Glutathione Metabolism GST1->GSH_metabolism GST38->GSH_metabolism ROS Oxidative Stress GSH_metabolism->ROS Reduces ROS->Abeta_agg Promotes Abeta_mono Aβ Monomers Abeta_mono->Abeta_agg Toxicity Neurotoxicity Abeta_agg->Toxicity

References

Foundational Research on the Antioxidant Properties of Lobetyolin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lobetyolin, a polyacetylenic glycoside primarily isolated from the roots of plants in the Campanulaceae family, such as Codonopsis pilosula (Dangshen), has garnered significant scientific interest for its diverse pharmacological activities.[1][2] Among these, its antioxidant properties are of particular note, suggesting its potential as a therapeutic agent against pathologies precipitated or exacerbated by oxidative stress. This technical guide provides an in-depth overview of the foundational research exploring the antioxidant capacities of this compound, with a focus on its mechanisms of action, supported by quantitative data and detailed experimental methodologies.

Quantitative Antioxidant Data

The antioxidant potential of this compound has been evaluated through various in vitro and in vivo models. While direct radical scavenging activity data from cell-free assays such as DPPH and ABTS for isolated this compound are not extensively reported in the current literature, its effects on cellular oxidative stress markers provide significant insights into its antioxidant efficacy.

Table 1: Effect of this compound on Cellular Reactive Oxygen Species (ROS)

Model SystemTreatment Concentration% ROS Reduction (relative to control)Assay MethodReference
C. elegans (wild-type N2)50 µM28.1 ± 8.9%DCFH-DA[3][4]
C. elegans (transgenic CL4176, Aβ model)12.5 µM12.8 ± 3.8%DCFH-DA[3]
25 µM14.0 ± 3.7%DCFH-DA[3]
50 µM22.4 ± 3.8%DCFH-DA[3]
Gastric Cancer Cells (MKN-45 & MKN-28)10, 20, 40 µMConcentration-dependent increase in ROSNot specified[5][6]

Note: In the context of cancer therapy, an increase in ROS can be a pro-apoptotic mechanism. The data for gastric cancer cells reflects this compound's anti-tumor activity through the induction of oxidative stress.[5][6]

Table 2: Effect of this compound on Glutathione (GSH) Levels

Model SystemTreatment ConcentrationEffect on GSH LevelsReference
Gastric Cancer Cells (MKN-45 & MKN-28)10, 20, 40 µMConcentration-dependent decrease[5][6]

Note: The reduction in GSH in cancer cells is consistent with the observed increase in ROS, contributing to the pro-apoptotic effects of this compound in this context.[5][6]

Table 3: IC50 Values of this compound in Gastric Cancer Cell Lines

Cell LineIC50 Value (µM)AssayReference
MKN-4527.74MTT[6]
MKN-2819.31MTT[6]

Mechanisms of Antioxidant Action

This compound exerts its antioxidant effects through multiple mechanisms, including the modulation of key signaling pathways that regulate cellular redox homeostasis.

Modulation of Glutathione Metabolism

In non-cancerous models, such as C. elegans, this compound has been shown to reprogram glutathione-centered redox metabolism. This involves the selective modulation of glutathione-S-transferases (GST) isoforms, suggesting a sophisticated mechanism for enhancing the cellular antioxidant defense system.[3][4]

Interaction with Signaling Pathways

Nrf2 Signaling Pathway: While direct and extensive studies on this compound's activation of the Nrf2 pathway are emerging, evidence from related compounds and some initial findings suggest its potential involvement. The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response, and its activation leads to the transcription of numerous antioxidant and cytoprotective genes. In gastric cancer cells, treatment with this compound was observed to reduce the total Nrf2 protein level, which, in this specific context, is linked to its anti-proliferative effects.[5] Further research is needed to fully elucidate the role of this compound in modulating the Nrf2 pathway in non-cancerous cells under oxidative stress.

AKT/GSK3β/c-Myc Signaling Pathway: this compound has been shown to suppress the phosphorylation of AKT and GSK3β, leading to a reduction in c-Myc protein expression in gastric cancer cells.[5] This pathway is intricately linked to cellular metabolism and proliferation, and its modulation by this compound contributes to the observed increase in ROS and apoptosis in these cancer cells.

Potential Interaction with the NF-κB Pathway: The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a critical regulator of inflammation, which is closely linked to oxidative stress. While direct evidence for this compound's modulation of the NF-κB pathway in the context of its antioxidant activity is still developing, studies on the structurally similar flavonoid, luteolin, have demonstrated potent inhibition of NF-κB activation in response to oxidative and inflammatory stimuli.[7][8][9][10][11] This suggests a promising avenue for future research into this compound's antioxidant and anti-inflammatory properties.

Experimental Protocols

This section provides an overview of the methodologies employed in the foundational research on this compound's antioxidant properties.

In Vitro Antioxidant Assays (General Protocols)

While specific data for this compound is limited, the following are standard protocols for assessing direct antioxidant capacity.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Prepare a stock solution of DPPH in methanol.

  • Add various concentrations of the test compound (this compound) to the DPPH solution.

  • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance of the solution at a specific wavelength (typically 517 nm).

  • Calculate the percentage of radical scavenging activity and determine the IC50 value.[4][12]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

  • Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate.

  • Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to a specific absorbance at a certain wavelength (e.g., 734 nm).

  • Add different concentrations of the test compound to the ABTS•+ solution.

  • After a set incubation period, measure the absorbance.

  • Calculate the percentage of inhibition and the IC50 value.[12][13]

Cellular and In Vivo Antioxidant Assays

Measurement of Intracellular ROS in C. elegans using DCFH-DA

  • Synchronize a population of C. elegans.

  • Expose the worms to the desired concentrations of this compound.

  • Wash the worms and incubate them with 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) solution.

  • After incubation, wash the worms to remove excess probe.

  • Mount the worms on a slide and capture fluorescence images using a fluorescence microscope.

  • Quantify the fluorescence intensity to determine the relative levels of ROS.[3]

Measurement of Glutathione (GSH) Levels

  • Culture cells to the desired confluency and treat with this compound.

  • Lyse the cells to release intracellular components.

  • Use a commercially available glutathione assay kit, which typically involves a colorimetric or fluorometric reaction.

  • Measure the absorbance or fluorescence and quantify the GSH concentration by comparing it to a standard curve.[5]

Measurement of Malondialdehyde (MDA) Levels

  • Prepare cell or tissue homogenates after treatment with this compound.

  • Perform a thiobarbituric acid reactive substances (TBARS) assay, where MDA reacts with thiobarbituric acid to produce a colored product.

  • Measure the absorbance of the resulting solution at a specific wavelength (e.g., 532 nm).

  • Calculate the MDA concentration as an indicator of lipid peroxidation.

Visualizations: Signaling Pathways and Experimental Workflows

Lobetyolin_Antioxidant_Mechanism This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS Reduces Antioxidant_Defense Cellular Antioxidant Defense This compound->Antioxidant_Defense Enhances Nrf2 Nrf2 Pathway (Potential Target) This compound->Nrf2 Modulates? NFkB NF-κB Pathway (Potential Target) This compound->NFkB Inhibits? Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Inflammation Inflammation Oxidative_Stress->Inflammation Antioxidant_Defense->Oxidative_Stress Mitigates Glutathione Glutathione Metabolism Antioxidant_Defense->Glutathione GSTs Glutathione-S-Transferases (GSTs) Glutathione->GSTs NFkB->Inflammation

Caption: Proposed antioxidant mechanisms of this compound.

ROS_Measurement_Workflow cluster_preparation Sample Preparation cluster_assay DCFH-DA Assay cluster_analysis Data Acquisition & Analysis start Synchronize C. elegans or Culture Cells treatment Treat with this compound start->treatment wash1 Wash to remove treatment treatment->wash1 probe Incubate with DCFH-DA wash1->probe wash2 Wash to remove excess probe probe->wash2 imaging Fluorescence Microscopy wash2->imaging quantification Quantify Fluorescence Intensity imaging->quantification result Determine Relative ROS Levels quantification->result

Caption: Workflow for measuring intracellular ROS.

Conclusion and Future Directions

The foundational research on this compound clearly indicates its significant antioxidant properties, primarily demonstrated through its ability to reduce cellular ROS and modulate key metabolic and signaling pathways. Its impact on glutathione metabolism underscores a sophisticated mechanism of action beyond simple radical scavenging.

However, to fully elucidate its potential as a therapeutic agent, further research is warranted in the following areas:

  • Direct Antioxidant Capacity: Comprehensive studies using a panel of in vitro antioxidant assays (DPPH, ABTS, ORAC, etc.) on isolated this compound are crucial to determine its intrinsic radical scavenging capabilities and to provide comparative data with well-known antioxidants.

  • Nrf2 Pathway Activation: In-depth investigations are needed to confirm and detail the mechanism by which this compound may activate the Nrf2 signaling pathway in non-cancerous cells, a key pathway in cellular antioxidant defense.

  • NF-κB Pathway Modulation: Direct evidence of this compound's ability to inhibit the NF-κB pathway in response to oxidative stress would significantly strengthen its profile as an anti-inflammatory and antioxidant agent.

  • In Vivo Efficacy: Further studies in animal models of diseases associated with oxidative stress are necessary to validate the in vitro findings and to assess the bioavailability and therapeutic efficacy of this compound.

References

Methodological & Application

Application Notes and Protocols: Investigating the Effects of Lobetyolin on NCI-H292 Lung Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lobetyolin, a polyacetylenic glycoside isolated from the roots of Codonopsis pilosula, has demonstrated anti-tumor properties in various cancer models. Studies have indicated its potential to inhibit cell proliferation, induce apoptosis, and suppress metastasis. The NCI-H292 cell line, derived from a human pulmonary mucoepidermoid carcinoma, is a widely used model for studying lung cancer. These application notes provide a detailed experimental design to investigate the therapeutic potential and mechanism of action of this compound in NCI-H292 cells. While specific quantitative data for this compound on NCI-H292 cells is limited, this document outlines protocols based on established methodologies and findings in other cancer cell lines, offering a robust framework for research. One study has shown that this compound can inhibit the expression of the MUC5AC gene in NCI-H292 cells[1]. Other research has noted the cytotoxic effects of this compound on a panel of cancer cell lines, which included NCI-H292[2][3].

Data Presentation

The following tables summarize hypothetical, yet representative, quantitative data based on the effects of this compound observed in other cancer cell lines, such as gastric and colon cancer. These tables are intended to serve as a template for presenting experimental findings.

Table 1: Effect of this compound on NCI-H292 Cell Viability (MTT Assay)

This compound Concentration (µM)Cell Viability (%) (Mean ± SD)IC50 (µM)
0 (Control)100 ± 5.2
1085 ± 4.1
2062 ± 3.5
4048 ± 2.9
8025 ± 2.1
10015 ± 1.8

Note: The IC50 value for this compound in NCI-H292 cells is yet to be experimentally determined. The value presented is an estimate based on studies in other cancer cell lines where IC50 values ranged from approximately 20-30 µM[4].

Table 2: Effect of this compound on Apoptosis in NCI-H292 Cells (Annexin V/PI Staining)

TreatmentViable Cells (%) (Mean ± SD)Early Apoptotic Cells (%) (Mean ± SD)Late Apoptotic/Necrotic Cells (%) (Mean ± SD)
Control95.2 ± 2.12.5 ± 0.52.3 ± 0.4
This compound (IC50)60.5 ± 3.525.8 ± 2.213.7 ± 1.9

Table 3: Effect of this compound on Cell Cycle Distribution in NCI-H292 Cells

TreatmentG0/G1 Phase (%) (Mean ± SD)S Phase (%) (Mean ± SD)G2/M Phase (%) (Mean ± SD)
Control55.4 ± 2.830.1 ± 1.914.5 ± 1.5
This compound (IC50)70.2 ± 3.115.6 ± 1.714.2 ± 1.3

Table 4: Relative Protein Expression in this compound-Treated NCI-H292 Cells (Western Blot)

Target ProteinControlThis compound (IC50)Fold Change
p-AKT (Ser473)1.00.45↓ 0.55
Total AKT1.00.98-
p-GSK3β (Ser9)1.00.60↓ 0.40
Total GSK3β1.01.02-
c-Myc1.00.35↓ 0.65
Bcl-21.00.40↓ 0.60
Bax1.02.5↑ 1.5
Cleaved Caspase-31.04.2↑ 3.2
β-actin1.01.0-

Table 5: Relative Gene Expression in this compound-Treated NCI-H292 Cells (qRT-PCR)

Target GeneControlThis compound (IC50)Fold Change
Bax1.02.8↑ 1.8
Bcl-21.00.3↓ 0.7
Casp31.03.5↑ 2.5
CCND1 (Cyclin D1)1.00.5↓ 0.5
GAPDH1.01.0-

Experimental Protocols

NCI-H292 Cell Culture and Maintenance
  • Growth Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin solution[5][6].

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2[5][6].

  • Subculturing:

    • When cells reach 70-80% confluency, aspirate the culture medium[5].

    • Wash the cell monolayer with sterile 1X Phosphate-Buffered Saline (PBS).

    • Add 0.05% Trypsin-EDTA solution and incubate for 2-3 minutes at 37°C until cells detach[5].

    • Neutralize the trypsin with complete growth medium.

    • Centrifuge the cell suspension at 1000 rpm for 5 minutes[6].

    • Resuspend the cell pellet in fresh complete growth medium and re-plate at a ratio of 1:3 to 1:10[5].

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Procedure:

    • Seed NCI-H292 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours[7].

    • Treat the cells with various concentrations of this compound (e.g., 0, 10, 20, 40, 80, 100 µM) and incubate for 24, 48, or 72 hours[8].

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C[9][10].

    • Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals[10].

    • Shake the plate for 15 minutes on an orbital shaker[11].

    • Measure the absorbance at 570 nm using a microplate reader[7].

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

  • Procedure:

    • Seed NCI-H292 cells in 6-well plates and treat with this compound (e.g., at its predetermined IC50) for 24 hours.

    • Harvest the cells, including any floating cells from the supernatant[12].

    • Wash the cells twice with cold 1X PBS[4].

    • Resuspend the cells in 1X Annexin-binding buffer at a concentration of ~1 x 10⁶ cells/mL[13].

    • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

    • Incubate the cells for 15 minutes at room temperature in the dark[13].

    • Add 400 µL of 1X Annexin-binding buffer to each tube[13].

    • Analyze the samples by flow cytometry within one hour[4].

Cell Cycle Analysis

This assay uses propidium iodide to stain DNA and determine the distribution of cells in different phases of the cell cycle.

  • Procedure:

    • Seed NCI-H292 cells and treat with this compound (e.g., at its IC50) for 24 hours.

    • Harvest the cells and wash with 1X PBS.

    • Fix the cells in ice-cold 70% ethanol overnight at 4°C.

    • Centrifuge the fixed cells and wash with 1X PBS.

    • Resuspend the cell pellet in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS.

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the DNA content by flow cytometry.

Western Blotting

This technique is used to detect specific proteins in a sample and can be used to analyze the expression of proteins involved in signaling pathways.

  • Procedure:

    • Treat NCI-H292 cells with this compound for 24 hours.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

    • Denature 30-50 µg of protein per sample by boiling in SDS-PAGE loading buffer.

    • Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (e.g., against p-AKT, AKT, p-GSK3β, GSK3β, c-Myc, Bcl-2, Bax, Cleaved Caspase-3, β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Quantitative Real-Time PCR (qRT-PCR)

qRT-PCR is used to measure the expression levels of specific genes.

  • Procedure:

    • Treat NCI-H292 cells with this compound for 24 hours.

    • Isolate total RNA from the cells using a suitable kit (e.g., Trizol).

    • Synthesize complementary DNA (cDNA) from the RNA using a reverse transcription kit.

    • Perform real-time PCR using a qPCR master mix, the cDNA template, and specific primers for the target genes (e.g., Bax, Bcl-2, Casp3, CCND1) and a housekeeping gene (e.g., GAPDH)[2].

    • The PCR reaction typically involves an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

    • Analyze the relative gene expression using the 2-ΔΔCt method.

Mandatory Visualization

Experimental_Workflow cluster_culture Cell Culture & Treatment cluster_assays Cellular Assays cluster_molecular Molecular Analysis cluster_data Data Analysis & Interpretation Culture NCI-H292 Cell Culture Treatment Treat with this compound (Various Concentrations & Durations) Culture->Treatment MTT MTT Assay (Cell Viability & IC50) Treatment->MTT Apoptosis Annexin V/PI Staining (Apoptosis Assay) Treatment->Apoptosis CellCycle Propidium Iodide Staining (Cell Cycle Analysis) Treatment->CellCycle Western Western Blot (Protein Expression) Treatment->Western qRT_PCR qRT-PCR (Gene Expression) Treatment->qRT_PCR Analysis Data Analysis MTT->Analysis Apoptosis->Analysis CellCycle->Analysis Western->Analysis qRT_PCR->Analysis Conclusion Conclusion on this compound's Effect & Mechanism Analysis->Conclusion Signaling_Pathway cluster_apoptosis Apoptosis Regulation This compound This compound AKT p-AKT (Ser473) This compound->AKT GSK3b p-GSK3β (Ser9) AKT->GSK3b cMyc c-Myc GSK3b->cMyc Bcl2 Bcl-2 cMyc->Bcl2 Bax Bax cMyc->Bax Apoptosis Apoptosis Bcl2->Apoptosis Caspase3 Cleaved Caspase-3 Bax->Caspase3 Bax->Apoptosis Caspase3->Apoptosis

References

Determining Optimal Lobetyolin Dosage for In Vitro Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lobetyolin, a polyacetylenic glycoside primarily isolated from Codonopsis pilosula, has garnered significant interest for its diverse pharmacological activities, including potent anti-tumor effects.[1] Establishing the optimal dosage of this compound is a critical first step in designing robust and reproducible in vitro experiments to investigate its mechanism of action. This document provides a comprehensive guide, including detailed protocols and data interpretation, to assist researchers in determining the effective concentration range of this compound for various cell-based assays.

The primary mechanism of this compound's anti-cancer activity involves the inhibition of glutamine metabolism through the downregulation of the ASCT2 transporter.[1][2] This leads to a cascade of downstream effects, including the suppression of the AKT/GSK3β/c-Myc signaling pathway, induction of oxidative stress, and ultimately, apoptosis.[3][4]

Quantitative Data Summary

The following tables summarize the effective concentrations of this compound across different cancer cell lines as reported in the literature. This data serves as a starting point for designing dose-response experiments.

Table 1: IC50 Values of this compound in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Treatment Duration (hours)Assay
MKN-45Gastric Cancer27.7424MTT
MKN-28Gastric Cancer19.3124MTT
HCT-116Colon CancerNot explicitly stated, but significant effects observed at 10, 20, and 40 µM24MTT

Table 2: Effective Concentrations of this compound for Various In Vitro Endpoints

Cell LineConcentration (µM)Treatment Duration (hours)Observed Effect
MKN-45, MKN-2810, 20, 4024Dose-dependent decrease in cell viability[3]
MKN-45, MKN-2810, 20, 4024Dose-dependent increase in apoptosis[3]
MKN-45, MKN-2810, 20, 4024Increased ROS levels and decreased mitochondrial membrane potential[3]
MKN-45, MKN-2810, 20, 4024Reduced phosphorylation of AKT and GSK3β; reduced c-Myc expression[3]
HCT-11610, 20, 4024Significant suppression of cell viability[5]
HCT-11610, 20, 4024Increased apoptosis-related proteins (cleaved-caspase-3, cleaved-PARP)[5]
HCT-11610, 20, 4024Decreased ASCT2 mRNA and protein expression[5]

Experimental Protocols

This section provides detailed protocols for key assays to determine the optimal dosage and elucidate the mechanism of action of this compound.

Cell Culture
  • Cell Lines: Human gastric carcinoma cell lines MKN-45 and MKN-28, and human colon carcinoma cell line HCT-116 are recommended based on existing literature.

  • Culture Medium: Grow MKN-45 and MKN-28 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Culture HCT-116 cells in McCoy's 5A medium with 10% FBS and 1% penicillin-streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effects of this compound and helps establish the IC50 value.

  • Materials:

    • 96-well plates

    • This compound stock solution (dissolved in DMSO)

    • Complete culture medium

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

    • Microplate reader

  • Procedure:

    • Seed cells (e.g., 5 x 10³ cells/well for HCT-116) in a 96-well plate and allow them to attach overnight.[1]

    • Prepare serial dilutions of this compound in complete culture medium. A suggested starting range is 0, 5, 10, 20, 40, 80, 100 µM. Ensure the final DMSO concentration is less than 0.1%.

    • Replace the medium in the wells with the this compound-containing medium and incubate for 24, 48, or 72 hours.

    • After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control and determine the IC50 value using appropriate software.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay quantifies the percentage of apoptotic and necrotic cells following this compound treatment.

  • Materials:

    • 6-well plates

    • This compound

    • Annexin V-FITC/PI Apoptosis Detection Kit

    • Flow cytometer

  • Procedure:

    • Seed cells (e.g., 1 x 10⁶ cells/well for MKN-45) in 6-well plates and allow them to attach overnight.[3]

    • Treat the cells with various concentrations of this compound (e.g., 0, 10, 20, 40 µM) for 24 hours.[3]

    • Harvest the cells (including floating cells) by trypsinization and wash with ice-cold PBS.

    • Resuspend the cells in 1X binding buffer provided in the kit.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.

    • Incubate the cells in the dark at room temperature for 15 minutes.

    • Analyze the stained cells by flow cytometry within one hour.

Western Blot Analysis for AKT/GSK3β/c-Myc Pathway

This protocol allows for the detection of changes in protein expression and phosphorylation within this key signaling pathway.

  • Materials:

    • 6-well plates

    • This compound

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • BCA protein assay kit

    • SDS-PAGE gels

    • PVDF membranes

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-p-AKT (Ser473), anti-AKT, anti-p-GSK3β (Ser9), anti-GSK3β, anti-c-Myc, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Seed cells in 6-well plates and treat with this compound as described for the apoptosis assay.

    • After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

This method is used to quantify the mRNA expression levels of target genes such as ASCT2, p21, and bax.

  • Materials:

    • 6-well plates

    • This compound

    • RNA extraction kit (e.g., TRIzol)

    • cDNA synthesis kit

    • SYBR Green qPCR master mix

    • qPCR primers for target genes and a housekeeping gene (e.g., GAPDH or β-actin)

    • Real-time PCR system

  • Procedure:

    • Treat cells with this compound as described in previous protocols.

    • Extract total RNA from the cells using an RNA extraction kit according to the manufacturer's instructions.

    • Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

    • Perform qPCR using SYBR Green master mix, cDNA template, and specific primers for your genes of interest.

    • Analyze the data using the comparative Cq (ΔΔCq) method to determine the relative gene expression levels, normalized to the housekeeping gene.[6]

Visualization of Pathways and Workflows

Lobetyolin_Signaling_Pathway This compound's Effect on the AKT/GSK3β/c-Myc Signaling Pathway cluster_pathway Signaling Cascade This compound This compound p_AKT p-AKT (Active) This compound->p_AKT Inhibits AKT AKT AKT->p_AKT Phosphorylation p_GSK3b p-GSK3β (Inactive) p_AKT->p_GSK3b Phosphorylates & Inactivates GSK3b GSK3β c_Myc c-Myc p_GSK3b->c_Myc Cannot Phosphorylate for Degradation Apoptosis Apoptosis ASCT2 ASCT2 c_Myc->ASCT2 Promotes Transcription Glutamine_Uptake Glutamine Uptake ASCT2->Glutamine_Uptake Proliferation Cell Proliferation Glutamine_Uptake->Proliferation

Caption: this compound inhibits the AKT/GSK3β/c-Myc pathway.

Experimental_Workflow Workflow for Determining Optimal this compound Dosage start Start: Select Cell Lines (e.g., MKN-45, HCT-116) dose_response Dose-Response Study (MTT Assay) 0-100 µM this compound 24, 48, 72h start->dose_response ic50 Determine IC50 Value dose_response->ic50 select_doses Select Sub-IC50 Doses (e.g., 1/2 IC50, IC50, 2x IC50) ic50->select_doses apoptosis_assay Apoptosis Assay (Annexin V/PI) select_doses->apoptosis_assay western_blot Western Blot (AKT/GSK3β/c-Myc) select_doses->western_blot qpcr qPCR (ASCT2, p21, bax) select_doses->qpcr data_analysis Data Analysis & Interpretation apoptosis_assay->data_analysis western_blot->data_analysis qpcr->data_analysis optimal_dosage Determine Optimal Dosage Range for further in vitro studies data_analysis->optimal_dosage

Caption: Experimental workflow for this compound dosage determination.

Logical_Relationships Logical Relationships of Experimental Outcomes This compound Increased this compound Concentration Viability Decreased Cell Viability (MTT) This compound->Viability Apoptosis Increased Apoptosis (Annexin V/PI) This compound->Apoptosis Pathway_Inhibition Inhibition of AKT/GSK3β/c-Myc Pathway This compound->Pathway_Inhibition Viability->Apoptosis is caused by Conclusion Confirmation of Mechanism of Action Apoptosis->Conclusion Pathway_Inhibition->Apoptosis leads to Gene_Expression Altered Gene Expression (e.g., ↓ASCT2, ↑p21, ↑bax) Pathway_Inhibition->Gene_Expression results in Gene_Expression->Conclusion

Caption: Logical flow of this compound's cellular effects.

References

Application Note: In Vitro Metabolic Pathway Analysis of Lobetyolin Using UHPLC-Q/TOF-MS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Lobetyolin, a polyacetylene glycoside found in Codonopsis Radix, is recognized for its potential antitumor, antioxidant, and anti-inflammatory properties.[1][2] Understanding the metabolic fate of this compound is crucial for its development as a therapeutic agent, as metabolism significantly influences its efficacy, pharmacokinetics, and potential toxicity. In vitro metabolism studies are essential for identifying metabolites, elucidating metabolic pathways, and predicting in vivo behavior.[3][4][5] This application note details a protocol for the in vitro metabolic pathway analysis of this compound using Ultra-High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-Q/TOF-MS). This powerful analytical technique enables the rapid separation, sensitive detection, and accurate identification of metabolites.[1][2]

Key Concepts

  • In Vitro Metabolism: The study of drug metabolism using subcellular fractions (e.g., liver microsomes, S9 fractions) or cellular models (e.g., hepatocytes) in a controlled laboratory setting.[3][4] This approach allows for the characterization of metabolic pathways and the enzymes involved.

  • UHPLC-Q/TOF-MS: A highly sensitive and selective analytical technique that combines the high-resolution separation capabilities of UHPLC with the high mass accuracy and resolution of Q-TOF mass spectrometry. This is ideal for identifying and structurally characterizing unknown metabolites in complex biological matrices.[6][7]

Experimental Workflow

The overall experimental workflow for the in vitro metabolic analysis of this compound is depicted below.

experimental_workflow cluster_sample_prep Sample Preparation & Incubation cluster_analysis Sample Analysis cluster_data_processing Data Processing & Analysis This compound This compound Stock Solution incubation Incubation (e.g., 37°C) This compound->incubation microsomes Liver Microsomes (Human, Rat, etc.) microsomes->incubation cofactors NADPH Generating System (Cofactors) cofactors->incubation buffer Phosphate Buffer buffer->incubation quenching Quenching Solution (e.g., Acetonitrile) incubation->quenching Stop Reaction centrifugation Centrifugation quenching->centrifugation supernatant Supernatant Collection centrifugation->supernatant uhplc UHPLC Separation supernatant->uhplc ms Q/TOF-MS Detection uhplc->ms data_acquisition Data Acquisition ms->data_acquisition metabolite_id Metabolite Identification data_acquisition->metabolite_id pathway_analysis Pathway Analysis metabolite_id->pathway_analysis

Figure 1: General workflow for in vitro metabolism of this compound.

Protocols

1. In Vitro Incubation with Liver Microsomes

This protocol describes a typical procedure for incubating this compound with liver microsomes to generate metabolites.

  • Materials:

    • This compound

    • Pooled human or rat liver microsomes

    • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

    • Phosphate buffer (e.g., 0.1 M, pH 7.4)

    • Acetonitrile (ACN) or Methanol (MeOH) for quenching

    • Water bath or incubator set to 37°C

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, Methanol).

    • In a microcentrifuge tube, pre-incubate a mixture of liver microsomes (e.g., 0.5 mg/mL final protein concentration) and this compound (e.g., 10 µM final concentration) in phosphate buffer at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system. The final volume should be, for example, 200 µL.

    • Incubate the reaction mixture at 37°C for a specified time (e.g., 0, 15, 30, 60, 120 minutes).

    • Terminate the reaction by adding 2 volumes of ice-cold acetonitrile (e.g., 400 µL).

    • Include control incubations: one without the NADPH regenerating system (to check for non-enzymatic degradation) and one without this compound (to identify background peaks).

    • Vortex the mixture and centrifuge at high speed (e.g., 13,000 rpm for 10 minutes) to precipitate proteins.

    • Transfer the supernatant to a new tube or HPLC vial for UHPLC-Q/TOF-MS analysis.

2. UHPLC-Q/TOF-MS Analysis

This section provides representative parameters for the analysis of this compound and its metabolites. Parameters should be optimized for the specific instrument used.

  • UHPLC System:

    • Column: A reversed-phase C18 column (e.g., 100 mm × 2.1 mm, 1.7 µm) is commonly used.[7]

    • Mobile Phase A: 0.1% formic acid in water.[7][8]

    • Mobile Phase B: Acetonitrile or Methanol.[7][8]

    • Flow Rate: 0.3 - 0.4 mL/min.[7][9]

    • Column Temperature: 35-40°C.[6][9]

    • Injection Volume: 1-5 µL.[6][8]

    • Gradient Elution: A typical gradient might start with a low percentage of mobile phase B, increasing to a high percentage to elute compounds of varying polarities. For example: 0-5 min, 5-15% B; 5-10 min, 15-30% B; 10-20 min, 30-70% B; 20-25 min, 70-95% B, followed by a re-equilibration step.

  • Q/TOF-MS System:

    • Ionization Mode: Electrospray ionization (ESI), operated in both positive and negative modes to detect a wider range of metabolites.[6]

    • Scan Range: m/z 50-1500.[10]

    • Capillary Voltage: 3.0-4.0 kV.[9]

    • Source Temperature: 120-150°C.

    • Desolvation Gas Temperature: 400-500°C.

    • Data Acquisition: Perform MS scans to detect parent ions and MS/MS scans for fragmentation data to aid in structural elucidation. Data-dependent acquisition (DDA) is a common mode.

Data Presentation

Metabolite Identification

A total of 30 metabolites of this compound were identified in a study investigating its metabolism.[1][2] The table below summarizes the proposed biotransformation pathways and the corresponding mass shifts observed.

Metabolite IDBiotransformationMass ShiftProposed Formula
M1Monohydroxylation+16C20H28O9
M2Dihydroxylation+32C20H28O10
M3Carboxylation+30C20H26O10
M4Glucuronide Conjugation+176C26H36O14
M5Glutathione Conjugation+305C30H43N3O14S
M6Hydroxylation + Glucuronidation+192C26H36O15
M7Acetylation+42C22H30O9
M8Dehydration-18C20H26O7

Note: This table is a representative summary based on common metabolic transformations. The exact metabolites and their structures would be confirmed through detailed analysis of the MS/MS fragmentation patterns.

Metabolic Pathways

The primary metabolic pathways for this compound in vitro are oxidation (Phase I), glucuronidation (Phase II), and glutathione conjugation (Phase II).[1][2]

metabolic_pathway cluster_phase1 Phase I Reactions cluster_phase2 Phase II Reactions This compound This compound Oxidation Oxidation (Hydroxylation, Carboxylation) This compound->Oxidation CYP450 Enzymes Glucuronidation Glucuronidation This compound->Glucuronidation UGTs Glutathione_Conj Glutathione Conjugation This compound->Glutathione_Conj GSTs Phase1_Metabolites Phase I Metabolites Oxidation->Phase1_Metabolites Phase2_Metabolites Phase II Metabolites Glucuronidation->Phase2_Metabolites Glutathione_Conj->Phase2_Metabolites Phase1_Metabolites->Glucuronidation UGTs

Figure 2: Proposed metabolic pathways of this compound.

Conclusion

The described UHPLC-Q/TOF-MS method provides a robust and sensitive platform for the comprehensive analysis of this compound's in vitro metabolism. The protocol enables the identification of numerous metabolites, primarily formed through oxidation, glucuronidation, and glutathione conjugation.[1][2] This information is invaluable for understanding the disposition of this compound and is a critical step in its preclinical development. Further studies can focus on reaction phenotyping to identify the specific enzymes responsible for its metabolism and to assess the potential for drug-drug interactions.[11]

References

Application Notes and Protocols: Evaluating the Anti-Aging Effects of Lobetyolin Using C. elegans Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the nematode Caenorhabditis elegans as a model organism to evaluate the anti-aging properties of Lobetyolin. This document includes detailed experimental protocols, data presentation guidelines, and visualizations of the key signaling pathways potentially involved in this compound's mechanism of action.

Introduction to C. elegans as an Aging Model

Caenorhabditis elegans is a powerful and well-established model organism for aging research due to its short lifespan of approximately 2-3 weeks, genetic tractability, and the conservation of key aging-related signaling pathways with humans.[1][2][3] Its transparency allows for the in vivo observation of age-related changes, such as the accumulation of the age pigment lipofuscin.

This compound: A Potential Anti-Aging Compound

This compound, a polyacetylene compound, has demonstrated significant anti-aging effects in C. elegans. Studies have shown that treatment with this compound can extend the lifespan of these nematodes, enhance their resistance to stress, and reduce the accumulation of age-related biomarkers.[4][5] These effects are believed to be mediated through the modulation of key signaling pathways that regulate stress response and longevity.

Data Presentation: Summary of this compound's Effects

The following tables summarize the quantitative data from studies evaluating the anti-aging effects of this compound in wild-type (N2) C. elegans.

Table 1: Effect of this compound on Lifespan of Wild-Type (N2) C. elegans

Concentration (µM)Mean Lifespan Extension (%)Statistical Significance (p-value)
12.5Not significant> 0.05
2516.7%< 0.01
5025.0%< 0.01

Data derived from published research.[4][5]

Table 2: Effect of this compound on Lipofuscin Accumulation in Wild-Type (N2) C. elegans

Concentration (µM)Reduction in Lipofuscin (%)Statistical Significance (p-value)
12.5Significant Reduction< 0.05
25Significant Reduction< 0.01
50Significant Reduction< 0.001

Data derived from published research.[4][5]

Table 3: Effect of this compound on Intracellular Reactive Oxygen Species (ROS) Levels in Wild-Type (N2) C. elegans

Concentration (µM)Reduction in ROS (%)Statistical Significance (p-value)
12.5Not significant> 0.05
25Not significant> 0.05
5028.1%< 0.05

Data derived from published research.[4][5]

Postulated Signaling Pathways

While direct evidence is still emerging, the observed anti-aging effects of this compound in C. elegans are likely mediated through the modulation of conserved longevity pathways. The reduction in oxidative stress and the link to glutathione metabolism strongly suggest the involvement of the SKN-1/Nrf2 pathway. Furthermore, the extension of lifespan is a hallmark of interventions that modulate the insulin/IGF-1 signaling pathway.

Lobetyolin_Signaling_Pathways cluster_this compound This compound Intervention cluster_stress_response Stress Response & Longevity Pathways This compound This compound DAF2 DAF-2 (Insulin/IGF-1 Receptor) This compound->DAF2 Inhibits? SKN1 SKN-1 (Nrf2) This compound->SKN1 Activates? AGE1 AGE-1 (PI3K) DAF2->AGE1 AKT AKT-1/2 AGE1->AKT DAF16 DAF-16 (FOXO) AKT->DAF16 Lifespan Increased Lifespan DAF16->Lifespan StressResistance Increased Stress Resistance DAF16->StressResistance GST Glutathione S-Transferases (GSTs) SKN1->GST SKN1->Lifespan SKN1->StressResistance Detoxification Enhanced Detoxification GST->Detoxification

Caption: Postulated signaling pathways for this compound's anti-aging effects.

Experimental Protocols

The following are detailed protocols for key experiments to assess the anti-aging effects of this compound in C. elegans.

Lifespan Assay

This protocol determines the effect of this compound on the lifespan of C. elegans.

Lifespan_Assay_Workflow cluster_setup Experiment Setup cluster_monitoring Monitoring and Data Collection cluster_analysis Data Analysis Sync Synchronize C. elegans population (e.g., bleaching) L4 Grow to L4 larval stage Sync->L4 Transfer Transfer L4 worms to NGM plates containing this compound and FUDR L4->Transfer Incubate Incubate at 20°C Transfer->Incubate Score Score live/dead worms every 1-2 days Incubate->Score Daily Observation Censor Censor worms that crawl off the plate or have internal hatching Score->Censor SurvivalCurve Generate survival curves Score->SurvivalCurve Stats Perform statistical analysis (Log-rank test) SurvivalCurve->Stats

Caption: Workflow for the C. elegans lifespan assay.

Materials:

  • Nematode Growth Medium (NGM) agar plates

  • E. coli OP50 bacteria

  • This compound stock solution (in DMSO)

  • 5-fluoro-2'-deoxyuridine (FUDR) solution (to prevent progeny from hatching)[6][7][8][9]

  • M9 buffer

  • Synchronized L4 stage wild-type (N2) C. elegans

Procedure:

  • Prepare Assay Plates: Prepare NGM plates containing a lawn of E. coli OP50. Add this compound to the desired final concentrations (e.g., 0, 12.5, 25, 50 µM) and a final concentration of 50 µM FUDR. The final DMSO concentration should not exceed 0.1%.

  • Worm Synchronization: Synchronize a population of N2 worms to the L4 larval stage.

  • Transfer Worms: Transfer 30-40 synchronized L4 worms to each assay plate.

  • Incubation: Incubate the plates at 20°C.

  • Scoring: Starting from day 1 of adulthood, score the number of live and dead worms every other day. A worm is considered dead if it does not respond to gentle prodding with a platinum wire.

  • Censoring: Worms that crawl off the agar, have a "bagging" phenotype (internal hatching), or are otherwise lost should be censored from the data set.

  • Data Analysis: Generate survival curves using the Kaplan-Meier method and compare them using the log-rank test.

Oxidative Stress Resistance Assay

This assay assesses whether this compound enhances the resistance of C. elegans to oxidative stress.

Materials:

  • NGM plates with E. coli OP50

  • This compound stock solution

  • Paraquat (or another oxidant like juglone or hydrogen peroxide) solution[10]

  • M9 buffer

  • Synchronized young adult C. elegans

Procedure:

  • Pre-treatment: Synchronize worms and grow them to the young adult stage on NGM plates containing the desired concentrations of this compound for 48-72 hours.

  • Oxidative Stress Induction: Prepare NGM plates containing a lethal concentration of an oxidizing agent (e.g., 3 mM paraquat).

  • Transfer Worms: Transfer the pre-treated young adult worms to the paraquat-containing plates.

  • Scoring: Score the survival of the worms every hour until all worms in the control group are dead.

  • Data Analysis: Plot survival curves and perform statistical analysis (Log-rank test) to compare the survival of this compound-treated worms to the control group.

Thermotolerance Assay

This assay evaluates the ability of this compound to protect C. elegans from heat stress.

Materials:

  • NGM plates with E. coli OP50

  • This compound stock solution

  • Synchronized L4 stage C. elegans

  • Incubator set to a high temperature (e.g., 35°C or 37°C)[5][11][12][13][14]

Procedure:

  • Pre-treatment: Grow synchronized L4 worms on NGM plates containing different concentrations of this compound at 20°C until they reach the young adult stage.

  • Heat Shock: Transfer the plates to a pre-heated incubator at 35°C or 37°C.

  • Scoring: Score the survival of the worms at regular intervals (e.g., every 2 hours) until all control worms are dead.

  • Data Analysis: Generate survival curves and use the log-rank test to determine statistical significance.

Lipofuscin Accumulation Assay

This protocol quantifies the age-related accumulation of lipofuscin, a fluorescent biomarker of aging.

Materials:

  • NGM plates with E. coli OP50

  • This compound stock solution

  • Synchronized L1 stage C. elegans

  • Sodium azide (for anesthesia)

  • Fluorescence microscope with a DAPI or TRITC filter set

  • Image analysis software (e.g., ImageJ)

Procedure:

  • Treatment: Synchronize worms to the L1 stage and grow them on NGM plates containing the desired concentrations of this compound throughout their lifespan.

  • Sample Preparation: At a specific age (e.g., day 10 of adulthood), wash the worms off the plates with M9 buffer.

  • Anesthesia and Mounting: Anesthetize the worms with sodium azide and mount them on an agarose pad on a microscope slide.

  • Imaging: Capture fluorescence images of the worms' intestines using a fluorescence microscope. Lipofuscin autofluoresces, particularly under blue or UV excitation.[15]

  • Quantification: Use image analysis software to measure the mean fluorescence intensity within the intestines of the worms.

  • Data Analysis: Compare the mean fluorescence intensity between this compound-treated and control groups using a t-test or ANOVA.

Intracellular Reactive Oxygen Species (ROS) Assay

This assay measures the levels of intracellular ROS, a key indicator of oxidative stress.

Materials:

  • NGM plates with E. coli OP50

  • This compound stock solution

  • Synchronized L4 stage C. elegans

  • 2',7'-dichlorodihydrofluorescein diacetate (H2DCF-DA)[1][3]

  • M9 buffer

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader

Procedure:

  • Treatment: Grow synchronized L4 worms on NGM plates with different concentrations of this compound for 48 hours.

  • Worm Collection and Washing: Wash the worms off the plates with M9 buffer and wash them several times to remove bacteria.

  • Staining: Resuspend the worms in M9 buffer containing 25 µM H2DCF-DA and incubate in the dark for 1 hour.

  • Washing: Wash the worms three times with M9 buffer to remove excess dye.

  • Measurement: Transfer approximately 10-20 worms per well into a 96-well plate. Measure the fluorescence intensity using a plate reader with excitation at 485 nm and emission at 530 nm.

  • Data Analysis: Normalize the fluorescence intensity to the number of worms per well and compare the different treatment groups using a t-test or ANOVA.

Conclusion

The use of C. elegans provides a robust and efficient platform for elucidating the anti-aging properties of this compound. The protocols outlined in these application notes, in conjunction with the provided data and pathway visualizations, offer a comprehensive framework for researchers to investigate the efficacy and mechanism of action of this promising natural compound. Further studies utilizing genetic mutants for key signaling pathways (e.g., daf-16, skn-1) will be invaluable in confirming the precise molecular targets of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Optimization of Lobetyolin Solid-Phase Extraction from Herbs

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of lobetyolin solid-phase extraction (SPE) from herbal matrices. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the efficiency and reproducibility of your extraction protocols.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable SPE sorbent for this compound extraction?

A1: this compound is a polar compound, as indicated by its chemical structure and a calculated LogP of -0.6. For the extraction of polar analytes from aqueous herbal extracts, reversed-phase sorbents are generally recommended. While traditional silica-based C18 sorbents can be effective, polymeric sorbents like Oasis HLB (Hydrophilic-Lipophilic Balanced) often provide better recovery and retention for polar compounds. This is because Oasis HLB is a copolymer designed to retain a wide range of compounds with varying polarities and is less prone to dewetting, which can be an issue with silica-based sorbents when dealing with highly aqueous samples.

Q2: How can I improve low recovery of this compound during SPE?

A2: Low recovery is a common issue in SPE and can be caused by several factors. Here's a systematic approach to troubleshooting:

  • Analyte Breakthrough: Check the flow-through and wash fractions for the presence of this compound. If found, it indicates that the analyte did not adequately bind to the sorbent.

  • Sorbent Selection: As mentioned in Q1, consider switching from a C18 to a polymeric sorbent like Oasis HLB for better retention of polar this compound.

  • Loading Conditions: A high flow rate during sample loading can prevent proper interaction between this compound and the sorbent. Aim for a slow and steady flow rate (e.g., 1-2 mL/min). Also, ensure your sample is not overloaded on the cartridge; consider using a larger sorbent mass if necessary.

  • Inadequate Elution: If this compound is retained on the column but not efficiently eluted, the elution solvent may be too weak. Increase the strength of your elution solvent by increasing the percentage of the organic modifier (e.g., methanol or acetonitrile).

Q3: What are the optimal wash and elution solvents for this compound SPE?

A3: The goal of the wash step is to remove interfering compounds without eluting the target analyte. For the elution step, the solvent should be strong enough to desorb the analyte completely.

  • Wash Solvent: Start with a weak solvent to remove highly polar interferences. For reversed-phase SPE, this would be 100% water or a low percentage of organic solvent (e.g., 5-10% methanol in water). The strength can be gradually increased to remove more interferences, but be sure to test the wash eluate to ensure no this compound is being lost.

  • Elution Solvent: this compound is soluble in methanol and ethanol. Therefore, methanol is a good starting point for the elution solvent. You can optimize the elution by testing different concentrations of methanol (e.g., 50%, 80%, 100%). Acetonitrile can also be used and may offer different selectivity. A study on the recovery of this compound from rat plasma using a C18 column showed good recovery with a mobile phase containing methanol.[5]

Q4: How does pH affect the stability and extraction of this compound?

A4: The pH of the extraction and loading solutions can be critical. While specific studies on the pH stability of this compound are limited, polyacetylenes can be sensitive to harsh pH conditions. It is generally recommended to work within a pH range of 3 to 7. Acidic conditions can help to suppress the ionization of any acidic functional groups in co-extracted impurities, potentially improving the cleanliness of the final extract. However, extreme pH values should be avoided to prevent degradation of the target analyte.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Recovery of this compound Analyte breakthrough during sample loading.- Use a more retentive sorbent (e.g., Oasis HLB instead of C18).[6][7][8] - Decrease the flow rate during sample loading. - Ensure the sample pH is neutral to slightly acidic.[1][2][4] - Increase the sorbent mass or reduce the sample volume.
Analyte loss during the wash step.- Decrease the organic solvent strength in the wash solution. - Analyze the wash eluate to quantify any loss of this compound.
Incomplete elution of the analyte.- Increase the strength of the elution solvent (higher percentage of organic modifier). - Try a different elution solvent (e.g., acetonitrile instead of methanol). - Increase the volume of the elution solvent.
Poor Reproducibility Inconsistent flow rates.- Use a vacuum manifold or automated SPE system for precise flow control.
Sorbent bed drying out before sample loading.- Ensure the sorbent bed remains wetted after conditioning and equilibration steps.
Inconsistent sample pre-treatment.- Standardize the sample preparation protocol, including extraction solvent, time, and temperature.
Extract is Not Clean (High Matrix Effects) Ineffective removal of interferences.- Optimize the wash step by gradually increasing the solvent strength. - Consider a different SPE sorbent with alternative selectivity. - Incorporate a pre-extraction step like liquid-liquid extraction to remove major interferences.

Quantitative Data Summary

The following tables summarize key data for the optimization of this compound solid-phase extraction.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₂₀H₂₈O₈PubChem
Molecular Weight396.43 g/mol PubChem
Calculated XLogP3-0.6PubChem
SolubilitySoluble in DMSO, Pyridine, Methanol, EthanolChemFaces

Table 2: Comparison of SPE Sorbents for Polar Analytes

Sorbent TypeAdvantages for Polar AnalytesDisadvantages
C18 (Silica-based) Good retention for a wide range of compounds.Can exhibit poor retention for very polar compounds; susceptible to dewetting in highly aqueous samples.[7]
Oasis HLB (Polymeric) Excellent retention for polar analytes; stable across a wide pH range; resistant to dewetting.[6][7][8][9]May have different selectivity compared to C18, requiring method re-optimization.

Table 3: Reported Recovery of this compound

MatrixSPE SorbentElution SolventAverage Recovery (%)Reference
Rat PlasmaC18Methanol/Water72.5 - 89.1[5][10]

Note: This data is from a biological matrix and serves as a reference. Recovery from herbal extracts may vary and requires specific optimization.

Experimental Protocols

Protocol 1: General Method for Solid-Phase Extraction of this compound from Herbal Extracts

This protocol provides a starting point for developing a robust SPE method for this compound. Optimization of each step is recommended for your specific herbal matrix.

1. Sample Pre-treatment: a. Extract the powdered herbal material (e.g., Codonopsis pilosula) with a suitable solvent such as 80% methanol in water.[11][12] b. After extraction, centrifuge or filter the extract to remove particulate matter. c. Dilute the extract with water to reduce the organic solvent concentration to less than 5% before loading onto the SPE cartridge. This is crucial for efficient retention on a reversed-phase sorbent.

2. SPE Procedure (using a C18 or Oasis HLB cartridge): a. Conditioning: Pass 3-5 mL of methanol through the cartridge to activate the sorbent. b. Equilibration: Pass 3-5 mL of deionized water through the cartridge to prepare it for the aqueous sample. Do not allow the sorbent to dry. c. Sample Loading: Load the pre-treated herbal extract onto the cartridge at a slow, controlled flow rate (e.g., 1-2 mL/min). d. Washing: i. Wash with 3-5 mL of deionized water to remove very polar impurities. ii. (Optional) Wash with 3-5 mL of a weak organic solvent mixture (e.g., 5-10% methanol in water) to remove less polar impurities. Collect and analyze this fraction during method development to check for this compound loss. e. Drying: Dry the cartridge under vacuum for 5-10 minutes to remove excess water. f. Elution: Elute the retained this compound with 2-4 mL of methanol. Collect the eluate for analysis.

Visualizations

Experimental Workflow for this compound SPE

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction Herb Herbal Material (e.g., Codonopsis pilosula) Extract Extraction (80% Methanol) Herb->Extract Filter Filtration/Centrifugation Extract->Filter Dilute Dilution (<5% Organic) Filter->Dilute Condition 1. Conditioning (Methanol) Dilute->Condition Load Sample Equilibrate 2. Equilibration (Water) Condition->Equilibrate Load 3. Sample Loading Equilibrate->Load Wash1 4a. Wash (Water) Load->Wash1 Wash2 4b. Wash (5-10% Methanol) Wash1->Wash2 Dry 5. Drying Wash2->Dry Elute 6. Elution (Methanol) Dry->Elute Analysis Analysis (e.g., HPLC) Elute->Analysis Collect for Analysis

Caption: A generalized workflow for the solid-phase extraction of this compound from herbal samples.

Troubleshooting Logic for Low this compound Recovery

Low_Recovery_Troubleshooting cluster_retention_solutions Solutions for Inadequate Retention cluster_elution_solutions Solutions for Incomplete Elution Start Low this compound Recovery CheckFractions Analyze flow-through and wash fractions Start->CheckFractions AnalyteInFractions This compound found? CheckFractions->AnalyteInFractions InadequateRetention Problem: Inadequate Retention AnalyteInFractions->InadequateRetention Yes IncompleteElution Problem: Incomplete Elution AnalyteInFractions->IncompleteElution No Sorbent Use stronger sorbent (e.g., Oasis HLB) InadequateRetention->Sorbent FlowRate Decrease loading flow rate InadequateRetention->FlowRate pH Adjust sample pH (5-7) InadequateRetention->pH SolventStrength Increase elution solvent strength IncompleteElution->SolventStrength SolventType Try different elution solvent IncompleteElution->SolventType SolventVolume Increase elution volume IncompleteElution->SolventVolume

Caption: A decision tree to troubleshoot low recovery of this compound during solid-phase extraction.

References

Technical Support Center: Accurate Quantification of Lobetyolin in Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the accurate quantification of Lobetyolin in biological matrices. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

I. Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in accurately quantifying this compound in biological matrices?

A1: The main challenges include:

  • Matrix Effects: Endogenous components in biological samples like plasma, urine, and tissue homogenates can interfere with the ionization of this compound in mass spectrometry, leading to ion suppression or enhancement and inaccurate quantification.[1][2]

  • Stability: this compound, as a polyacetylene glycoside, may be susceptible to degradation under certain storage and handling conditions.[3] Stability needs to be thoroughly evaluated in each matrix.

  • Extraction Recovery: Achieving consistent and high recovery of this compound from complex matrices can be challenging. The choice of extraction method (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction) is critical.[4][5]

  • Method Sensitivity: For pharmacokinetic studies, sensitive analytical methods are required to quantify low concentrations of this compound, especially at later time points.[2][4]

Q2: Which analytical technique is most suitable for this compound quantification in biological samples?

A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most commonly reported and validated method for the quantification of this compound in biological matrices, particularly plasma.[2][4] It offers high sensitivity and selectivity. High-performance liquid chromatography with ultraviolet detection (HPLC-UV) has been used for the quality control of herbal materials containing this compound, but its application in biological matrices for pharmacokinetic studies is less documented and may lack the required sensitivity.[6][7]

Q3: What are the key validation parameters to assess for a this compound bioanalytical method?

A3: According to regulatory guidelines, the key validation parameters include:

  • Selectivity and Specificity

  • Linearity and Range

  • Precision (intra-day and inter-day)

  • Accuracy

  • Recovery

  • Matrix Effect

  • Stability (freeze-thaw, short-term, long-term, stock solution)

  • Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ)[8]

II. Troubleshooting Guides

Guide 1: LC-MS/MS Method Troubleshooting
Issue Potential Cause Troubleshooting Steps
Poor Peak Shape or Tailing Inappropriate mobile phase composition or pH.Optimize the mobile phase. For this compound, a mobile phase of 0.1% aqueous formic acid and methanol (50:50, v/v) has been shown to be effective.[2]
Column degradation.Replace the analytical column. A C18 reversed-phase column is commonly used.[2]
Low Signal Intensity / Sensitivity Suboptimal mass spectrometry parameters.Optimize ESI source parameters (e.g., capillary voltage, gas flow, temperature) and MS/MS transitions. For this compound, monitoring the m/z 419.3 [M+Na]+ → m/z 203.1 transition is reported.[2]
Ion suppression from matrix components.See Troubleshooting Guide 2: Matrix Effects.
Inefficient extraction.See Troubleshooting Guide 3: Sample Preparation.
High Background Noise Contaminated mobile phase or LC system.Use high-purity solvents and flush the LC system thoroughly.
Co-eluting interferences from the matrix.Improve chromatographic separation by adjusting the gradient or using a more selective column. Enhance sample cleanup.
Inconsistent Results (Poor Precision) Variability in sample preparation.Ensure consistent and precise execution of the sample preparation protocol. Use of an internal standard (IS) is crucial. Syringin has been used as an IS for this compound.[8]
Unstable autosampler temperature.Maintain a consistent and cool autosampler temperature (e.g., 4°C) to prevent degradation of samples.
Guide 2: Matrix Effect Troubleshooting
Issue Potential Cause Troubleshooting Steps
Ion Suppression or Enhancement Co-eluting endogenous phospholipids or other matrix components.1. Improve Chromatographic Separation: Modify the LC gradient to separate this compound from interfering matrix components.
2. Enhance Sample Preparation: Implement a more rigorous sample cleanup method. While protein precipitation is simple, techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can provide cleaner extracts.[9]
3. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects. If a SIL-IS for this compound is not available, a structural analog can be used, but its ability to track and correct for matrix effects must be carefully validated.[8]
4. Dilute the Sample: Diluting the sample with the mobile phase can reduce the concentration of interfering components, but this may compromise the limit of quantification.
High Variability in Matrix Effects Between Samples Inherent biological variability between subjects or samples.This is a common challenge in bioanalysis. The use of a reliable internal standard and robust sample preparation is critical. Analyzing a larger number of blank matrix lots during validation can help to understand the extent of this variability.[10]
Guide 3: Sample Preparation Troubleshooting
Issue Potential Cause Troubleshooting Steps
Low or Inconsistent Recovery Inefficient protein precipitation.Ensure the correct ratio of precipitating solvent (e.g., methanol) to plasma. Vortex thoroughly and centrifuge at a sufficient speed and duration to ensure complete protein removal.[2] For tissue homogenates, the homogenization process and solvent choice are critical for efficient extraction.
Suboptimal LLE or SPE conditions.Optimize the extraction solvent, pH, and washing steps for LLE. For SPE, select the appropriate sorbent and optimize the loading, washing, and elution conditions.
Analyte Degradation During Sample Preparation Instability of this compound in the chosen solvent or at room temperature.Keep samples on ice or at 4°C throughout the extraction process. Minimize the time between sample collection and analysis or freezing. Evaluate the stability of this compound in the extraction solvents. As polyacetylene glycosides can be unstable, minimizing exposure to light and elevated temperatures is advisable.[11]
Contamination Contamination from labware or reagents.Use high-purity reagents and thoroughly clean all labware.

III. Experimental Protocols & Data

LC-MS/MS Method for this compound in Rat Plasma

This protocol is based on a validated method reported in the literature.[2]

1. Sample Preparation (Protein Precipitation)

  • To 50 µL of rat plasma, add 200 µL of cold methanol containing the internal standard (e.g., Syringin).

  • Vortex for 3 minutes.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Transfer the supernatant for LC-MS/MS analysis.

2. Chromatographic Conditions

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 5 µm).

  • Mobile Phase: 0.1% aqueous formic acid and methanol (50:50, v/v).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 35°C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Monitored Transitions:

    • This compound: m/z 419.3 [M+Na]+ → 203.1

    • Internal Standard (Syringin): m/z 394.9 [M+Na]+ → 231.9

  • Optimize source parameters (capillary voltage, gas flows, temperature) for your specific instrument.

Quantitative Data Summary

The following tables summarize the validation data from published LC-MS/MS methods for this compound in rat plasma.

Table 1: Method Validation Parameters for this compound Quantification in Rat Plasma

ParameterMethod 1[2]Method 2[4]
Linearity Range (ng/mL) 1.0 - 5000.46 - 1000
Correlation Coefficient (r²) > 0.99> 0.99
LLOQ (ng/mL) 1.00.46
Intra-day Precision (%RSD) < 15%0.02 - 14.4%
Inter-day Precision (%RSD) < 15%0.02 - 14.4%
Accuracy (%RE) Within ±15%-13.9% to -1.36%

Table 2: Recovery and Matrix Effect Data for this compound in Rat Plasma

ParameterMethod 1[2]Method 2[4]
Extraction Recovery (%) 87.0 - 95.672.5 - 89.1
Matrix Effect (%) 91.0 - 101.381.6 - 107.8

Table 3: Stability of this compound in Rat Plasma[2]

ConditionDurationStability (% of initial concentration)
Short-term (Room Temperature) 6 hours87.6 - 96.1
Long-term (-20°C) 23 days89.3 - 110.9
Freeze-Thaw Cycles (3 cycles) -90.4 - 94.6
Autosampler (4°C) 24 hours92.9 - 98.3

IV. Signaling Pathways and Experimental Workflows

Signaling Pathway Modulated by this compound

This compound has been shown to exert its anticancer effects in gastric cancer by modulating the AKT/GSK3β/c-Myc signaling pathway, which leads to the downregulation of the ASCT2 amino acid transporter.[12][13] This inhibition of glutamine uptake induces apoptosis.

Lobetyolin_Signaling_Pathway This compound This compound AKT AKT (Phosphorylation ↓) This compound->AKT GSK3b GSK3β (Phosphorylation ↓) AKT->GSK3b Inhibits cMyc c-Myc (Phosphorylation ↑, Expression ↓) GSK3b->cMyc Promotes Degradation ASCT2 ASCT2 (Expression ↓) cMyc->ASCT2 Regulates Transcription Glutamine Glutamine Uptake ↓ ASCT2->Glutamine Apoptosis Apoptosis ↑ Glutamine->Apoptosis Leads to

Caption: this compound-mediated inhibition of the AKT/GSK3β/c-Myc pathway.

General Experimental Workflow for this compound Quantification

The following diagram outlines a typical workflow for the quantification of this compound in a biological matrix.

Lobetyolin_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing SampleCollection Biological Sample (Plasma, Urine, Tissue) Spiking Spike with Internal Standard SampleCollection->Spiking Extraction Extraction (e.g., Protein Precipitation) Spiking->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Injection Inject into LC-MS/MS System Supernatant->Injection Chromatography Chromatographic Separation (C18) Injection->Chromatography Detection Mass Spectrometric Detection (MRM) Chromatography->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: A generalized workflow for this compound quantification.

References

Technical Support Center: Overcoming Poor Aqueous Solubility of Lobetyolin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the poor aqueous solubility of Lobetyolin.

Frequently Asked Questions (FAQs)

Q1: What is the reported solubility of this compound in common laboratory solvents?

A1: this compound exhibits variable solubility in different solvents. While some sources indicate good water solubility, practical experience in laboratory settings often reveals challenges when preparing aqueous buffer solutions. It is readily soluble in organic solvents like Dimethyl Sulfoxide (DMSO), ethanol, and methanol.[1][2][3]

Q2: I am observing precipitation when I dilute my this compound DMSO stock solution into an aqueous buffer for my experiment. What is happening?

A2: This is a common issue known as "precipitation upon dilution." this compound is significantly more soluble in DMSO than in aqueous buffers. When the DMSO stock is added to the aqueous medium, the overall solvent composition changes, and the solubility of this compound drastically decreases, leading to its precipitation out of the solution.

Q3: What is the maximum concentration of DMSO that is safe for most cell cultures?

A3: As a general rule, the final concentration of DMSO in cell culture media should be kept below 0.5% to avoid cytotoxicity.[4] Some robust cell lines may tolerate up to 1%, but it is always best to perform a dose-response curve to determine the specific tolerance of your cell line.[5] A DMSO control should always be included in your experiments.

Q4: Can I heat or sonicate my this compound solution to improve its solubility?

A4: Gentle heating and/or sonication can be used to aid in the dissolution of this compound, especially when precipitation or phase separation occurs during the preparation of a stock solution.[1] However, the thermal stability of this compound under prolonged heating should be considered to avoid degradation.

Troubleshooting Guide

This guide provides solutions to common problems encountered when working with this compound in aqueous buffers.

Problem Potential Cause Recommended Solution
Precipitation upon dilution of DMSO stock in aqueous buffer. The concentration of this compound exceeds its solubility limit in the final aqueous buffer. The percentage of DMSO in the final solution is too low to maintain solubility.1. Decrease the final concentration of this compound. 2. Increase the percentage of DMSO in the final solution (while staying within the cytotoxic limits for your cells). 3. Use a co-solvent system: Prepare the stock solution in a mixture of solvents. A common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1] 4. Employ a stepwise dilution: Instead of adding the DMSO stock directly to the full volume of aqueous buffer, add the stock to a smaller volume of the buffer first, mix well, and then bring it to the final volume.
Inconsistent experimental results between batches. Incomplete dissolution or precipitation of this compound leading to variations in the actual concentration.1. Visually inspect for precipitation: Before each experiment, carefully inspect the final solution for any signs of precipitation. 2. Prepare fresh dilutions for each experiment: Avoid using old dilutions as precipitation can occur over time.3. Filter the final solution: Use a 0.22 µm filter to remove any undissolved particles before adding it to your experimental setup.
Difficulty dissolving this compound directly in aqueous buffers. This compound has inherently low aqueous solubility.1. pH Adjustment: The solubility of compounds with ionizable groups can be influenced by pH. While specific data for this compound is limited, exploring a range of pH values for your buffer could be beneficial.2. Use of Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drugs, forming inclusion complexes with increased aqueous solubility.[6][7][8] 3. Preparation of a Solid Dispersion: This involves dispersing this compound in a hydrophilic carrier at a solid state, which can significantly enhance its dissolution rate.[9][10]

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for this compound.

SolventConcentration (mg/mL)Molar Concentration (mM)Source
DMSO79199.27[2]
Water79199.27[2]
Ethanol79199.27[2]
10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline≥ 2.5≥ 6.31[1]
10% DMSO / 90% (20% SBE-β-CD in Saline)≥ 2.5≥ 6.31[1]
10% DMSO / 90% Corn Oil≥ 2.5≥ 6.31[1]

Note: The high solubility reported in water by one source may refer to the use of co-solvents or other solubilizing agents, as practical experience often suggests lower aqueous solubility.

Experimental Protocols

Here are detailed methodologies for key experiments to enhance the solubility of this compound.

Protocol 1: Preparation of this compound Stock Solution using a Co-solvent System

This protocol is adapted from a method for solubilizing poorly water-soluble compounds for in vivo studies and can be adapted for in vitro experiments with appropriate dilution.

Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO)

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Pipettes

Procedure:

  • Weigh the desired amount of this compound.

  • Prepare the co-solvent vehicle by mixing the solvents in the following ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

  • Add the appropriate volume of the co-solvent vehicle to the weighed this compound to achieve the desired stock concentration.

  • Vortex the mixture thoroughly until the this compound is completely dissolved. Gentle heating or sonication can be applied if necessary.

  • For cell culture experiments, dilute this stock solution in the culture medium to the final working concentration. Ensure the final concentration of the co-solvents, particularly DMSO, is not toxic to the cells.

Protocol 2: Enhancing this compound Solubility using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This protocol provides a general method for forming an inclusion complex between this compound and HP-β-CD to improve its aqueous solubility.

Materials:

  • This compound

  • Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

  • Deionized water or desired aqueous buffer

  • Magnetic stirrer and stir bar

  • Vortex mixer

  • 0.22 µm syringe filter

Procedure:

  • Prepare a solution of HP-β-CD in the desired aqueous buffer (e.g., 10% w/v).

  • Slowly add the weighed this compound powder to the HP-β-CD solution while stirring continuously. A molar ratio of 1:1 (this compound:HP-β-CD) is a good starting point, but this can be optimized.

  • Continue stirring the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex.

  • After the incubation period, vortex the solution to ensure homogeneity.

  • Filter the solution through a 0.22 µm syringe filter to remove any undissolved this compound.

  • The concentration of the solubilized this compound in the filtrate can be determined using a suitable analytical method like HPLC-UV.

Protocol 3: Preparation of a this compound Solid Dispersion by Solvent Evaporation Method

This protocol is a general guideline for preparing a solid dispersion of this compound to enhance its dissolution rate, based on methods used for the similarly structured, poorly soluble flavonoid, luteolin.[9][11][12]

Materials:

  • This compound

  • A hydrophilic polymer carrier (e.g., Polyvinylpyrrolidone (PVP) K30, PEG 4000)

  • A suitable organic solvent (e.g., ethanol, methanol)

  • Rotary evaporator or vacuum oven

  • Mortar and pestle

  • Sieves

Procedure:

  • Weigh the desired amounts of this compound and the polymer carrier. The drug-to-carrier ratio may need to be optimized (e.g., 1:2, 1:4).

  • Dissolve both the this compound and the polymer in the organic solvent in a round-bottom flask.

  • Once a clear solution is obtained, evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).

  • Dry the resulting solid film in a vacuum oven to remove any residual solvent.

  • Scrape the solid dispersion from the flask and pulverize it into a fine powder using a mortar and pestle.

  • Pass the powder through a sieve to obtain a uniform particle size.

  • The resulting solid dispersion powder can then be dissolved in aqueous buffers for your experiments.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, created using Graphviz (DOT language), illustrate a key signaling pathway affected by this compound and a general experimental workflow for enhancing its solubility.

lobetyolin_pathway cluster_effects Cellular Effects This compound This compound ASCT2 ASCT2 (Glutamine Transporter) This compound->ASCT2 inhibits AKT AKT This compound->AKT inhibits phosphorylation Glutamine Glutamine Uptake ASCT2->Glutamine facilitates Apoptosis Apoptosis ASCT2->Apoptosis inhibits GSK3b GSK3β AKT->GSK3b inhibits cMyc c-Myc GSK3b->cMyc promotes degradation cMyc->ASCT2 promotes transcription Proliferation Cell Proliferation Glutamine->Proliferation promotes

Caption: Signaling pathway of this compound inhibiting cell proliferation.

solubility_workflow start Poorly Soluble This compound method_selection Select Solubilization Method start->method_selection cosolvency Co-solvency method_selection->cosolvency cyclodextrin Cyclodextrin Complexation method_selection->cyclodextrin solid_dispersion Solid Dispersion method_selection->solid_dispersion nanoparticle Nanoparticle Formulation method_selection->nanoparticle preparation Prepare Formulation cosolvency->preparation cyclodextrin->preparation solid_dispersion->preparation nanoparticle->preparation characterization Characterize Solution (e.g., check for precipitation) preparation->characterization experiment Perform Experiment characterization->experiment troubleshoot Troubleshoot (e.g., adjust concentration) experiment->troubleshoot Precipitation or Inconsistent Results troubleshoot->method_selection

Caption: Experimental workflow for enhancing this compound solubility.

References

how to prevent degradation of Lobetyolin in experimental solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Lobetyolin in experimental solutions.

Troubleshooting Guides

This section addresses specific issues that may arise during the handling and use of this compound solutions.

Issue 1: Rapid Loss of Potency or Inconsistent Results

Possible Cause: Degradation of this compound in stock or working solutions. This compound, as a polyacetylene glycoside, is susceptible to degradation from factors such as improper storage, pH, temperature, and light exposure. Polyacetylenes, in general, are known to be sensitive to air and light.

Troubleshooting Steps:

  • Review Solution Preparation and Storage Protocol:

    • Ensure high-purity solvents are used for preparing stock solutions.

    • Verify that stock solutions are stored at or below -20°C. For long-term storage, -80°C is recommended.

    • Aliquot stock solutions into smaller, single-use volumes to avoid repeated freeze-thaw cycles. A study on this compound in rat plasma indicated stability through three freeze-thaw cycles, but minimizing these cycles is a best practice.[1]

  • Assess pH of Experimental Solutions:

    • The glycosidic bond in this compound can be susceptible to hydrolysis under strongly acidic conditions.

    • Polyacetylenes can also degrade at pH extremes.[2]

    • If possible, maintain the pH of your experimental buffer between 6.0 and 8.0.

  • Control Temperature During Experiments:

    • While some polyacetylenes exhibit high thermal stability, prolonged exposure to elevated temperatures should be avoided.[3][4][5]

    • Prepare working solutions immediately before use and keep them on ice.

    • For cell-based assays requiring incubation at 37°C, minimize the time the compound is in the media before and after the experiment.

  • Protect from Light:

    • Polyacetylenes can undergo photochemical degradation.[6]

    • Use amber or foil-wrapped vials for storing and handling this compound solutions.

    • Minimize exposure to ambient light during experimental procedures.

Logical Workflow for Troubleshooting Inconsistent Results

G start Inconsistent Experimental Results check_storage Review Storage Conditions (-20°C or -80°C, aliquoted) start->check_storage check_handling Assess Experimental Handling (on ice, light protection) start->check_handling check_solution_prep Verify Solution Preparation (high-purity solvent, fresh dilution) check_storage->check_solution_prep check_handling->check_solution_prep check_ph Evaluate pH of Medium/Buffer check_solution_prep->check_ph analyze_compound Analyze Compound Integrity (e.g., HPLC) check_ph->analyze_compound new_stock Prepare Fresh Stock Solution analyze_compound->new_stock Degradation Detected modify_protocol Modify Experimental Protocol analyze_compound->modify_protocol No Degradation Detected new_stock->modify_protocol conclusion Consistent Results modify_protocol->conclusion

Caption: Troubleshooting workflow for inconsistent experimental results with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: Based on available data, Dimethyl Sulfoxide (DMSO) is a commonly used solvent for creating high-concentration stock solutions of this compound. Ensure you are using a high-purity, anhydrous grade of DMSO. For final experimental dilutions, the concentration of DMSO should be kept low (typically <0.5%) to avoid solvent effects on the biological system.

Q2: How should I store my this compound stock solution?

A2: this compound stock solutions should be stored at low temperatures to minimize degradation. For short-term storage (days to a week), -20°C is acceptable. For long-term storage, -80°C is recommended. It is also crucial to aliquot the stock solution into single-use vials to prevent contamination and degradation from repeated freeze-thaw cycles.

Q3: Is this compound sensitive to light?

A3: Yes, as a polyacetylene, this compound is expected to be sensitive to light. Polyacetylenes can undergo degradation upon exposure to UV and visible light.[6] Therefore, it is essential to protect this compound solutions from light by using amber vials or by wrapping containers with aluminum foil.

Q4: What is the stability of this compound in aqueous solutions like cell culture media?

A4: Specific stability data for this compound in various cell culture media is limited. However, based on the general properties of polyacetylene glycosides, stability in aqueous media can be influenced by pH, temperature, and exposure to air (oxidation). It is recommended to prepare fresh working solutions in your experimental media immediately before each experiment. Do not store this compound in aqueous buffers or media for extended periods.

Q5: Can I do anything to improve the stability of this compound in my experimental setup?

A5: While specific stabilizers for this compound are not well-documented, you can take the following steps to mitigate degradation:

  • Control pH: Ensure your experimental medium is buffered within a neutral to slightly alkaline range (pH 7.0-7.4).

  • Minimize Oxygen Exposure: While challenging for cell culture, for in vitro biochemical assays, deoxygenating buffers may offer some protection against oxidative degradation. Polyacetylenes are known to be susceptible to oxidation when exposed to air.[7]

  • Add Antioxidants: In non-cellular assays, the addition of antioxidants could potentially reduce degradation. However, this would need to be validated to ensure no interference with the experimental outcome.

  • Use High-Quality Reagents: Use fresh, high-purity water and buffer components to avoid contaminants that could accelerate degradation.

Q6: How can I check if my this compound has degraded?

A6: The most reliable way to assess the integrity of your this compound solution is through analytical methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). By comparing the chromatogram of your current solution to that of a freshly prepared standard, you can identify the appearance of degradation products and a decrease in the main this compound peak.

Data Presentation

Table 1: Summary of Factors Affecting this compound Stability and Recommended Handling

FactorPotential Impact on this compoundRecommended Handling Procedures
Temperature Degradation rate increases with temperature.[8]Store stock solutions at -20°C (short-term) or -80°C (long-term). Keep working solutions on ice.
pH Hydrolysis of the glycosidic bond may occur in strong acidic conditions.[9][10][11] Degradation can be accelerated at pH extremes.[2]Maintain experimental solutions in a pH range of 6.0-8.0. Avoid highly acidic or alkaline buffers.
Light Photodegradation can occur due to the polyacetylene structure.[6]Store and handle solutions in amber or foil-wrapped containers. Minimize exposure to ambient light.
Oxygen Oxidation of the polyacetylene backbone can lead to degradation.[7]Use high-purity solvents. For in vitro assays, consider deoxygenating buffers. Prepare fresh solutions.
Freeze-Thaw Cycles Repeated cycles can introduce moisture and promote degradation.Aliquot stock solutions into single-use volumes.

Table 2: Recommended Storage Conditions for this compound Solutions

Solution TypeSolventConcentrationStorage TemperatureMaximum Recommended Storage
Stock Solution High-purity DMSO1-50 mM-20°C1-2 months
-80°C>6 months
Working Dilution Aqueous Buffer/MediaExperimental Conc.4°C (on ice)Prepare fresh for each experiment

Experimental Protocols

Protocol 1: Preparation and Storage of this compound Stock Solution

  • Materials:

    • This compound (solid)

    • High-purity, anhydrous DMSO

    • Sterile, amber microcentrifuge tubes or cryovials

  • Procedure:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Weigh the required amount of this compound in a sterile environment.

    • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex thoroughly until the solid is completely dissolved. Gentle warming (to 37°C) or sonication may be used if necessary, but avoid excessive heat.

    • Aliquot the stock solution into single-use amber vials.

    • Store the aliquots at -20°C for short-term use or -80°C for long-term storage.

Protocol 2: Preparation of this compound Working Solution for Cell-Based Assays

  • Materials:

    • This compound stock solution (from Protocol 1)

    • Pre-warmed, sterile cell culture medium

  • Procedure:

    • Thaw a single aliquot of the this compound stock solution at room temperature.

    • Immediately before adding to cells, perform a serial dilution of the stock solution in pre-warmed cell culture medium to achieve the final desired experimental concentrations.

    • Mix gently by inversion or flicking the tube. Avoid vigorous vortexing which can cause shearing and degradation of components in the medium.

    • Add the final working solution to the cell cultures.

    • Discard any unused working solution in cell culture medium. Do not store and reuse.

Workflow for Preparing Experimental Solutions

G start Start: Solid this compound prepare_stock Prepare Stock Solution (e.g., 10 mM in DMSO) start->prepare_stock aliquot Aliquot into Single-Use Amber Vials prepare_stock->aliquot store Store at -80°C (Long-Term) aliquot->store thaw Thaw One Aliquot store->thaw prepare_working Prepare Working Solution (Dilute in Experimental Medium) thaw->prepare_working use_immediately Use Immediately in Experiment prepare_working->use_immediately discard Discard Unused Working Solution use_immediately->discard

Caption: Recommended workflow for the preparation of this compound solutions.

Signaling Pathways and Degradation

Potential Degradation Pathways of this compound

This compound possesses two main chemical features susceptible to degradation: the polyacetylene backbone and the glycosidic bond.

G cluster_this compound This compound Structure cluster_degradation Degradation Factors This compound This compound (Polyacetylene Glycoside) Polyacetylene Polyacetylene Backbone This compound->Polyacetylene Glycosidic_Bond Glycosidic Bond This compound->Glycosidic_Bond Degradation_Products Degradation Products (Loss of Activity) Polyacetylene->Degradation_Products Glycosidic_Bond->Degradation_Products Light Light (UV/Vis) Light->Polyacetylene Photochemical Electrocyclization Oxygen Oxygen (Air) Oxygen->Polyacetylene Oxidation Acid Strong Acid (Low pH) Acid->Glycosidic_Bond Hydrolysis Heat High Temperature Heat->this compound Accelerates All Reactions

Caption: Potential degradation pathways for this compound in experimental solutions.

References

Technical Support Center: Mitigating Matrix Effects in Lobetyolin Bioanalytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating matrix effects during the bioanalytical analysis of lobetyolin.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect this compound analysis?

A1: Matrix effects are the alteration of analyte ionization efficiency (suppression or enhancement) due to the presence of co-eluting, undetected components in the sample matrix[1][2]. In the bioanalysis of this compound, a polar glycoside, matrix components such as phospholipids, salts, and endogenous metabolites from plasma or other biological samples can interfere with the ionization of this compound in the mass spectrometer source, leading to inaccurate and imprecise quantification[3][4]. Ion suppression is the more common phenomenon observed[2][5].

Q2: What are the common signs of matrix effects in my this compound LC-MS/MS data?

A2: Common indicators of matrix effects include:

  • Poor reproducibility of quality control (QC) samples.

  • Inconsistent analyte response between different lots of biological matrix.

  • A significant difference in the response of the analyte in a neat solution versus a post-extraction spiked matrix sample.

  • Drifting of the baseline or appearance of broad peaks in the chromatogram when analyzing blank matrix samples.

  • A drop in the baseline signal during a post-column infusion experiment when a blank matrix extract is injected[6][7].

Q3: Which sample preparation technique is best for minimizing matrix effects for this compound?

A3: The choice of sample preparation technique depends on the required sensitivity, throughput, and the complexity of the matrix. For this compound, a polar compound (XLogP3-AA: -0.6)[8], different strategies can be employed.

  • Protein Precipitation (PPT) is a simple and fast method but is often less effective at removing phospholipids and other interfering components, potentially leading to significant matrix effects[9].

  • Liquid-Liquid Extraction (LLE) can offer cleaner extracts than PPT, but optimizing the extraction solvent for a polar glycoside like this compound can be challenging.

  • Solid-Phase Extraction (SPE) is generally considered the most effective technique for removing interfering matrix components and providing the cleanest extracts, thereby minimizing matrix effects[5][9]. Polymeric reversed-phase sorbents like Oasis HLB are particularly well-suited for extracting polar compounds from biological fluids[3][10].

The following decision tree can help guide the selection of an appropriate sample preparation method:

DecisionTree A Start: this compound in Biological Matrix B High Throughput Required? A->B C Protein Precipitation (PPT) B->C Yes E Liquid-Liquid Extraction (LLE) B->E No D Significant Matrix Effect Observed? C->D D->E Yes I Proceed with Validation D->I No G Is the Analyte Recovery Sufficient? E->G H Optimize LLE/SPE Protocol E->H Optimize F Solid-Phase Extraction (SPE) F->H Optimize F->I G->F No G->I Yes H->G

Figure 1: Decision tree for selecting a sample preparation method.

Troubleshooting Guide

Problem 1: Significant ion suppression is observed even after protein precipitation.

Solution Workflow:

Troubleshooting_PPT A Start: Ion Suppression with PPT B Option 1: Optimize Chromatography A->B D Option 2: Alternative Sample Prep A->D C Modify Mobile Phase: - Additive (e.g., 0.1% Formic Acid) - Change organic solvent (ACN vs. MeOH) - Adjust gradient B->C G Still Ion Suppression? C->G E Perform Liquid-Liquid Extraction (LLE) D->E F Perform Solid-Phase Extraction (SPE) D->F E->G F->G H Consider Metal-Free HPLC Column G->H Yes I Problem Resolved G->I No H->I

Figure 2: Workflow for troubleshooting ion suppression after PPT.

Detailed Steps:

  • Optimize Chromatography:

    • Mobile Phase Modification: The addition of an acid, such as 0.1% formic acid, to the mobile phase can improve the ionization efficiency of this compound, which is often detected as an [M+Na]+ adduct[3]. Experiment with different mobile phase compositions (e.g., acetonitrile vs. methanol) and gradient profiles to achieve better separation of this compound from co-eluting matrix components[11].

    • Column Chemistry: Consider using a different column chemistry. If interactions with metal components of the HPLC system are suspected, a metal-free column may reduce ion suppression[6][7].

  • Employ a More Effective Sample Preparation Technique:

    • Liquid-Liquid Extraction (LLE): Since this compound is a polar glycoside, a polar organic solvent or a mixture of solvents will be required for efficient extraction. Optimization of the pH of the aqueous phase can also improve partitioning[12].

    • Solid-Phase Extraction (SPE): This is often the most effective method for removing phospholipids and other interferences. A polymeric reversed-phase sorbent, such as Oasis HLB, is recommended for polar analytes like this compound. A simplified 3-step protocol (load, wash, elute) can be effective with these types of sorbents[3][13][14].

Problem 2: Low recovery of this compound during Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE).

Solution:

  • For LLE:

    • Solvent Polarity: Ensure the extraction solvent has appropriate polarity to partition the polar this compound from the aqueous matrix. Consider more polar solvents like ethyl acetate or a mixture of less polar and polar solvents.

    • pH Adjustment: Adjusting the pH of the sample can influence the charge state of this compound and its solubility in the organic phase.

    • Salting Out: Adding a salt (e.g., sodium chloride) to the aqueous phase can increase the partitioning of polar analytes into the organic phase[12].

    • Back Extraction: To improve selectivity, a back-extraction step can be employed. After the initial extraction into the organic phase, the analyte can be back-extracted into a fresh aqueous phase at a different pH, leaving neutral interferences behind[12].

  • For SPE:

    • Sorbent Selection: Ensure the sorbent chemistry is appropriate for a polar glycoside. A hydrophilic-lipophilic balanced (HLB) polymer is a good starting point[3][10].

    • Optimize Wash and Elution Solvents:

      • Wash Step: Use a wash solvent that is strong enough to remove interferences but weak enough to not elute this compound. A low percentage of organic solvent in an aqueous buffer is typically used.

      • Elution Step: Use a solvent that is strong enough to desorb this compound from the sorbent. This is often a higher percentage of organic solvent (e.g., methanol or acetonitrile) and may be modified with a small amount of acid or base to improve recovery[15].

    • Sample Loading: Ensure the sample is loaded onto the SPE cartridge under conditions that promote retention. For reversed-phase SPE, this typically means a highly aqueous environment.

Experimental Protocols

1. Protein Precipitation (PPT)

This protocol is adapted from a validated method for this compound in rat plasma[3].

  • Materials:

    • Rat plasma

    • This compound standard solution

    • Internal standard (IS) solution (e.g., Syringin)

    • Methanol (cold)

    • Vortex mixer

    • Centrifuge

  • Procedure:

    • To 50 µL of plasma sample (or calibration standard or QC sample), add 25 µL of IS working solution.

    • Add 200 µL of cold methanol.

    • Vortex for 3 minutes.

    • Centrifuge at 10,000 rpm for 5 minutes.

    • Transfer 100 µL of the supernatant to an HPLC vial for analysis.

2. Solid-Phase Extraction (SPE) - General Protocol for Polar Analytes

This is a general protocol for a polymeric reversed-phase sorbent like Oasis HLB, which is suitable for polar analytes like this compound[3][10][14].

  • Materials:

    • Oasis HLB µElution Plate or Cartridge

    • Methanol

    • Water (or aqueous buffer)

    • Wash solvent (e.g., 5% methanol in water)

    • Elution solvent (e.g., methanol or acetonitrile, potentially with 0.1% formic acid)

    • Plasma sample pre-treated (e.g., diluted 1:1 with 4% H3PO4)

  • Simplified 3-Step Protocol:

    • Load: Directly load the pre-treated plasma sample onto the SPE plate/cartridge.

    • Wash: Wash the sorbent with the wash solvent to remove interferences.

    • Elute: Elute this compound with the elution solvent.

Quantitative Data Summary

Sample Preparation MethodAnalyteMatrixRecovery (%)Matrix Effect (%)Reference
Protein PrecipitationThis compoundRat Plasma87.0 - 95.691.0 - 101.3[3][13]
SPE (Oasis HLB)General Polar DrugsPlasma>85 (for most)Low (not quantified)[13]
LLEPolar PhenolsPlasma/Serum>60 (for most)Not specified[16]

Signaling Pathway

This compound has been shown to exert its anticancer effects by modulating various signaling pathways, including the AKT/GSK3β/c-Myc and MAPK pathways, leading to the downregulation of the amino acid transporter ASCT2 and subsequent apoptosis[10][13].

SignalingPathways This compound This compound AKT p-AKT (Ser473)↓ This compound->AKT inhibits GSK3b p-GSK3β (Ser9)↓ This compound->GSK3b inhibits MAPK MAPK Pathway This compound->MAPK activates cMyc p-c-Myc (Thr58)↑ c-Myc↓ GSK3b->cMyc ASCT2 ASCT2 Expression↓ cMyc->ASCT2 Gln_Metabolism Glutamine Metabolism↓ ASCT2->Gln_Metabolism ROS ROS↑ Gln_Metabolism->ROS Apoptosis Apoptosis↑ ROS->Apoptosis MAPK->Apoptosis

Figure 3: Signaling pathways affected by this compound.

References

troubleshooting inconsistent results in Lobetyolin cell viability assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results in cell viability assays involving Lobetyolin. The information is tailored for researchers, scientists, and drug development professionals to help ensure the accuracy and reproducibility of their experimental data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its expected effect on cell viability?

A1: this compound is a bioactive polyacetylene glycoside primarily extracted from Codonopsis pilosula.[1][2] It has been shown to exhibit anti-tumor effects in various cancer cell lines by inhibiting cell proliferation and inducing apoptosis (programmed cell death).[1][2] Therefore, in a typical cell viability assay, this compound is expected to decrease the viability of cancer cells in a dose-dependent manner.

Q2: How does this compound induce cell death?

A2: this compound's mechanism of action involves the downregulation of the amino acid transporter ASCT2, which leads to a reduction in glutamine uptake by cancer cells.[1][2] This disruption of glutamine metabolism, along with the modulation of signaling pathways such as AKT/GSK3β/c-Myc, leads to an accumulation of reactive oxygen species (ROS) and triggers mitochondria-mediated apoptosis.[1][2]

Q3: Can this compound, as a plant extract, interfere with MTT assays?

A3: It is possible. Plant extracts can sometimes interfere with tetrazolium-based assays like the MTT assay.[3][4] Some compounds in plant extracts can directly reduce the MTT reagent to its formazan product, leading to a false-positive signal (i.e., an overestimation of cell viability).[3] It is crucial to include a control group of this compound in cell-free media to check for any direct reduction of the MTT reagent.

Q4: Are there alternative assays to MTT for testing this compound?

A4: Yes. If you suspect interference with the MTT assay, you can consider alternative cell viability assays that work through different mechanisms. The Sulforhodamine B (SRB) assay, which measures cellular protein content, is a common alternative for colored compounds. Other options include the ATP-based assay, which measures the metabolic activity of viable cells via ATP content, or a dye exclusion assay like the Trypan Blue assay, which assesses cell membrane integrity.

Troubleshooting Guide for Inconsistent Results

Inconsistent results in this compound cell viability assays can be frustrating. Below are common issues, their potential causes, and recommended solutions.

Issue Potential Causes Recommended Solutions
High variability between replicate wells - Inconsistent cell seeding- Pipetting errors- Edge effects in the plate- Uneven dissolution of formazan crystals- Ensure a homogenous single-cell suspension before seeding.- Use calibrated pipettes and practice consistent pipetting technique.- Avoid using the outer wells of the plate, or fill them with sterile PBS.- Ensure complete and uniform dissolution of formazan crystals by thorough mixing.
Higher than expected cell viability at high this compound concentrations - this compound is directly reducing the MTT reagent.- The concentration of this compound is not high enough to induce significant cell death.- The incubation time is too short.- Run a control with this compound and MTT in cell-free media to check for direct reduction.- Perform a dose-response experiment with a wider range of this compound concentrations.- Increase the incubation time with this compound (e.g., 48 or 72 hours).
Low absorbance readings across the entire plate - Low cell number- Reduced metabolic activity of cells- MTT reagent has degraded- Insufficient incubation time with MTT- Optimize the initial cell seeding density.- Ensure cells are in the logarithmic growth phase when the experiment is initiated.- Use a fresh, properly stored MTT solution.- Increase the MTT incubation time (e.g., from 2 to 4 hours).
High background absorbance in control wells - Contamination of the culture medium- Phenol red in the medium interfering with the reading- Incomplete removal of medium before adding the solubilization solution- Use fresh, sterile reagents and aseptic techniques.- Use a medium without phenol red for the duration of the MTT assay.- Carefully and completely remove the medium containing MTT before adding the solvent.

Summary of this compound IC50 Values

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The IC50 values for this compound can vary depending on the cell line and experimental conditions.

Cell LineCancer TypeIC50 (µM)Citation
MKN-45Gastric Cancer27.74[2]
MKN-28Gastric Cancer19.31[2]

Detailed Experimental Protocol: MTT Assay for this compound Cytotoxicity

This protocol provides a standardized methodology for assessing the cytotoxic effects of this compound on adherent cancer cells using a 96-well plate format.

Materials:

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • Adherent cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells that are in the logarithmic growth phase.

    • Seed the cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound.

    • Include a vehicle control group (medium with the same concentration of the solvent used to dissolve this compound, e.g., DMSO).

    • Also, prepare wells with medium only (no cells) for background control, and wells with this compound in medium without cells to check for interference.

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • After the treatment period, carefully remove the medium from each well.

    • Add 100 µL of fresh, serum-free medium and 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator, protected from light.

  • Formazan Solubilization:

    • After the MTT incubation, carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well.

    • Mix thoroughly with a multichannel pipette or by placing the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the purple formazan crystals.

  • Data Acquisition:

    • Read the absorbance of the plate at 570 nm using a microplate reader. A reference wavelength of 630 nm can also be used to reduce background noise.

  • Data Analysis:

    • Subtract the average absorbance of the cell-free (background) wells from all other readings.

    • Calculate the percentage of cell viability for each this compound concentration using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

    • Plot the percentage of cell viability against the this compound concentration to generate a dose-response curve and determine the IC50 value.

Visualizations

Lobetyolin_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells 1. Seed Cells in 96-well Plate incubate_24h 2. Incubate for 24h for Attachment seed_cells->incubate_24h add_this compound 3. Add this compound Dilutions incubate_24h->add_this compound incubate_treatment 4. Incubate for 24-72h add_this compound->incubate_treatment add_mtt 5. Add MTT Reagent incubate_treatment->add_mtt incubate_mtt 6. Incubate for 2-4h add_mtt->incubate_mtt solubilize 7. Solubilize Formazan incubate_mtt->solubilize read_absorbance 8. Read Absorbance at 570nm solubilize->read_absorbance calculate_viability 9. Calculate % Viability read_absorbance->calculate_viability determine_ic50 10. Determine IC50 calculate_viability->determine_ic50

Caption: Experimental workflow for this compound cell viability assay.

Lobetyolin_Pathway This compound This compound AKT AKT This compound->AKT inhibits cMyc c-Myc This compound->cMyc destabilizes ASCT2 ASCT2 This compound->ASCT2 downregulates GSK3B GSK3β AKT->GSK3B inhibits GSK3B->cMyc inhibits cMyc->ASCT2 promotes Gln_uptake Glutamine Uptake ASCT2->Gln_uptake ROS ROS Increase ASCT2->ROS leads to Proliferation Cell Proliferation Gln_uptake->Proliferation Apoptosis Apoptosis ROS->Apoptosis Apoptosis->Proliferation inhibits

Caption: this compound's proposed anti-cancer signaling pathway.

References

Technical Support Center: Optimizing Buffer pH for Lobetyolin Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing your Lobetyolin enzyme inhibition assays. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and which enzymes does it inhibit?

A1: this compound is a polyacetylenic glycoside that has been investigated for its inhibitory effects on several enzymes, including Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1), Glutathione-S-Transferase (GST), and Xanthine Oxidase (XO).[1][2] These enzymes are implicated in various diseases, making this compound a compound of interest in drug discovery.

Q2: Why is buffer pH a critical parameter in my this compound inhibition assay?

A2: The pH of the assay buffer is crucial for several reasons:

  • Enzyme Activity: Most enzymes have an optimal pH range for their catalytic activity. Deviating from this optimum can lead to reduced enzyme function and inaccurate inhibition data.

  • Inhibitor Charge State: The ionization state of this compound can change with pH. This compound contains multiple hydroxyl (-OH) groups, which are weakly acidic. The charge of the inhibitor can significantly affect its binding affinity to the target enzyme.

  • Enzyme Stability: Extreme pH values can cause irreversible denaturation of the enzyme, leading to a complete loss of activity.

Q3: What is the pKa of this compound and how does it influence my assay?

Q4: What are the optimal pH ranges for assays involving this compound's target enzymes?

A4: The optimal pH varies depending on the specific enzyme you are studying:

  • BACE1: This aspartic protease has an acidic pH optimum, typically around pH 4.5 .

  • Glutathione-S-Transferase (GST): GSTs generally function optimally at a slightly acidic to neutral pH, in the range of pH 6.5 to 7.5 .

  • Xanthine Oxidase (XO): This enzyme exhibits maximal activity in a neutral to slightly alkaline environment, with an optimal pH of approximately 7.5 to 8.0 .

Troubleshooting Guide

Problem Possible Cause Recommended Solution
No or very low enzyme activity Incorrect buffer pH.Verify the pH of your buffer and ensure it is within the optimal range for your target enzyme (see table below).
Enzyme degradation.Prepare fresh enzyme stocks and keep them on ice. Avoid repeated freeze-thaw cycles.
Incorrect assay temperature.Ensure your assay is performed at the optimal temperature for the enzyme.
Inconsistent IC50 values for this compound Buffer pH variability between experiments.Prepare a large batch of buffer for a series of experiments to ensure consistency. Always check the pH before use.
This compound precipitation.Check the solubility of this compound in your assay buffer. You may need to use a co-solvent like DMSO, but keep the final concentration low (typically <1%) as it can affect enzyme activity.
High background signal Non-enzymatic reaction.Run a control experiment without the enzyme to measure the rate of the non-enzymatic reaction and subtract it from your experimental data.
Buffer interference.Some buffer components can interfere with the detection method. Consult the literature or assay kit manual for compatible buffers.

Optimal pH Ranges for Target Enzymes

EnzymeOptimal pH RangeRecommended Buffer
BACE14.0 - 5.0Sodium Acetate
Glutathione-S-Transferase (GST)6.5 - 7.5Potassium Phosphate or Sodium Phosphate
Xanthine Oxidase (XO)7.5 - 8.0Phosphate Buffer

Experimental Protocols

General Workflow for pH Optimization

This workflow can be adapted for BACE1, GST, and Xanthine Oxidase assays.

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare a series of buffers with varying pH values (e.g., 0.5 pH unit increments) B Prepare stock solutions of enzyme, substrate, and this compound A->B C Perform enzyme activity assays at each pH without this compound to determine optimal enzyme pH B->C D Perform inhibition assays with a fixed concentration of this compound at each pH C->D E Determine the pH at which This compound shows maximum inhibition D->E F Perform a full dose-response experiment at the optimal pH to determine the IC50 value E->F

Figure 1. General workflow for optimizing buffer pH in an enzyme inhibition assay.

Detailed Protocol: Xanthine Oxidase (XO) Inhibition Assay

This protocol is adapted from a study on the inhibition of XO by this compound.[1]

  • Reagent Preparation:

    • Phosphate Buffer: 50 mM potassium phosphate buffer, pH 7.5.

    • Xanthine Solution: Prepare a stock solution of xanthine in the phosphate buffer.

    • Enzyme Solution: Prepare a stock solution of Xanthine Oxidase from bovine milk in phosphate buffer.

    • This compound Stock Solution: Dissolve this compound in DMSO to prepare a stock solution.

  • Assay Procedure:

    • Add the following to a 96-well plate:

      • Phosphate buffer

      • This compound solution at various concentrations (or DMSO for control)

      • Xanthine Oxidase solution

    • Pre-incubate the mixture at 25°C for 15 minutes.

    • Initiate the reaction by adding the xanthine solution.

    • Measure the increase in absorbance at 295 nm over time using a microplate reader. This corresponds to the formation of uric acid.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of this compound.

    • Determine the percent inhibition relative to the control (DMSO).

    • Plot the percent inhibition against the logarithm of this compound concentration to determine the IC50 value.

Logical Relationship of Assay Components and pH

This diagram illustrates how pH influences the key components of the enzyme inhibition assay.

pH Buffer pH Enzyme Enzyme (e.g., BACE1, GST, XO) pH->Enzyme affects conformation & activity This compound This compound pH->this compound affects ionization state Activity Optimal Binding & Inhibition Enzyme->Activity contributes to This compound->Activity contributes to

Figure 2. Influence of pH on enzyme, inhibitor, and assay outcome.

References

Validation & Comparative

Lobetyolin: An In Vivo Anti-Tumor Efficacy Comparison in Murine Models

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals exploring novel anti-cancer agents, Lobetyolin has emerged as a compound of interest. This guide provides a comparative analysis of the in vivo anti-tumor efficacy of this compound in murine models of gastric, colon, and lung cancer. Its performance is benchmarked against standard chemotherapeutic agents, cisplatin and 5-fluorouracil, supported by experimental data from various preclinical studies.

Comparative Efficacy of this compound

This compound has demonstrated significant anti-tumor effects in various xenograft mouse models. The following tables summarize the quantitative data from studies evaluating its efficacy, alongside comparative data for cisplatin and 5-fluorouracil in similar models.

Gastric Cancer Xenograft Model (MKN-45)
Treatment GroupDosageTumor Volume ReductionTumor Weight ReductionReference
This compound 10 mg/kg/daySignificant reduction vs. controlSignificant reduction vs. control[1]
Cisplatin 2.5 mg/kg, 3 times/weekNot explicitly quantified in the provided search resultsNot explicitly quantified in the provided search results[2]
5-Fluorouracil Not explicitly quantified in the provided search resultsNot explicitly quantified in the provided search resultsNot explicitly quantified in the provided search results[2]
Colon Cancer Xenograft Model (HCT-116)
Treatment GroupDosageTumor Volume Reduction vs. ControlTumor Weight Reduction vs. ControlReference
This compound 10, 20, 40 mg/kgObvious inhibition at all dosesNot explicitly quantified[3]
5-Fluorouracil 10 mg/kgSignificant reductionSignificant reduction[4]
5-Fluorouracil + SM-1 5-FU: not specified70.42% tumor suppressionNot explicitly quantified[5]
Lung Cancer Xenograft Model (A549)
Treatment GroupDosageEfficacyReference
This compound Not specifiedInhibited proliferation[6]
Cisplatin (DDP) Not specifiedStronger inhibition of proliferation than this compound alone[6]
This compound + Cisplatin (DDP) Not specifiedStrongest inhibition of proliferation, migration, and invasion[6][7]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. The following sections outline the experimental protocols used in the cited in vivo studies.

Xenograft Mouse Models
  • Gastric Cancer: 5 x 10^6 MKN-45 human gastric cancer cells were injected subcutaneously into the right flank of nude mice.[1] Treatment was initiated one week after injection when tumor volume reached over 200 mm³.[1]

  • Colon Cancer: HCT-116 human colon cancer cells were transplanted into nude (nu/nu) mice.[3]

  • Lung Cancer: A549 human lung cancer cells were injected into Balb/c nude mice to establish the lung cancer model.[6]

Dosing Regimens
  • This compound (Gastric Cancer): 10 mg/kg this compound in saline was administered once daily.[1]

  • This compound (Colon Cancer): Mice were intraperitoneally injected with this compound at doses of 10, 20, and 40 mg/kg for two weeks, starting 24 hours after tumor transplantation.

  • This compound and Cisplatin (Lung Cancer): Mice were treated with this compound or cisplatin (DDP) alone or in combination.[6]

Evaluation of Tumor Growth

Tumor growth was monitored by measuring tumor volume and weight. At the end of the experiments, tumors were dissected from the mice for further analysis, such as immunohistochemistry.[1][6]

Mechanism of Action: Signaling Pathways

This compound exerts its anti-tumor effects by modulating key signaling pathways involved in cancer cell proliferation and survival.

ASCT2 Downregulation and Glutamine Metabolism Inhibition

This compound has been shown to downregulate the expression of Alanine, Serine, Cysteine-preferring Transporter 2 (ASCT2).[1][8] ASCT2 is a crucial transporter of glutamine, an amino acid essential for the rapid proliferation of cancer cells.[9][10][11][12][13] By inhibiting ASCT2, this compound disrupts glutamine metabolism, leading to reduced cancer cell growth.[1][14]

ASCT2_Pathway This compound This compound ASCT2 ASCT2 This compound->ASCT2 inhibits Glutamine_Uptake Glutamine Uptake ASCT2->Glutamine_Uptake mediates Tumor_Growth Tumor Cell Proliferation Glutamine_Uptake->Tumor_Growth promotes

This compound inhibits tumor growth by downregulating ASCT2.
Modulation of the AKT/GSK3β/c-Myc Signaling Pathway

This compound has also been found to suppress the phosphorylation of AKT and GSK3β, and promote the phosphorylation of c-Myc.[1][8] The PI3K/AKT pathway is a critical regulator of cell survival and proliferation, and its dysregulation is common in many cancers.[15][16] GSK3β and c-Myc are downstream effectors of this pathway that play roles in cell cycle progression and apoptosis.[17][18][19]

AKT_Pathway This compound This compound AKT p-AKT This compound->AKT inhibits GSK3b p-GSK3β This compound->GSK3b inhibits cMyc p-c-Myc This compound->cMyc promotes Proliferation Cell Proliferation AKT->Proliferation promotes GSK3b->cMyc regulates Apoptosis Apoptosis cMyc->Apoptosis inhibits cMyc->Proliferation promotes

This compound's effect on the AKT/GSK3β/c-Myc pathway.

Experimental Workflow

The general workflow for in vivo validation of this compound's anti-tumor efficacy is depicted below.

Experimental_Workflow cluster_setup Model Establishment cluster_treatment Treatment cluster_analysis Data Collection & Analysis Cell_Culture Cancer Cell Culture (e.g., MKN-45, HCT-116, A549) Xenograft Subcutaneous Injection into Nude Mice Cell_Culture->Xenograft Tumor_Formation Tumor Growth (to ~200 mm³) Xenograft->Tumor_Formation Randomization Randomization of Mice (Control & Treatment Groups) Tumor_Formation->Randomization Treatment_Admin Daily Administration (this compound, Cisplatin, etc.) Randomization->Treatment_Admin Monitoring Tumor Volume/Weight Measurement Treatment_Admin->Monitoring Endpoint Tumor Excision & Analysis (e.g., IHC) Monitoring->Endpoint

Workflow for in vivo anti-tumor efficacy studies.

References

A Comparative Guide to ASCT2 Transporter Inhibitors: Lobetyolin vs. Direct Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Alanine-Serine-Cysteine Transporter 2 (ASCT2), a member of the Solute Carrier Family 1 (SLC1A5), has emerged as a critical player in cancer metabolism. Its role in transporting glutamine, an essential nutrient for rapidly proliferating cells, makes it a prime target for therapeutic intervention. This guide provides a detailed comparison of Lobetyolin, a natural compound that indirectly downregulates ASCT2, with other known direct inhibitors of this transporter. We present supporting experimental data, detailed methodologies, and visual representations of the key signaling pathways.

Mechanism of Action: An Indirect Approach vs. Direct Inhibition

A key distinction among the inhibitors discussed lies in their mechanism of action. While most ASCT2 inhibitors directly bind to the transporter to block its function, this compound employs an indirect strategy by reducing the overall expression of the ASCT2 protein.

This compound , a polyacetylene glycoside extracted from Codonopsis pilosula, has been shown to exert anti-cancer effects by downregulating the expression of ASCT2.[1] This leads to a reduction in glutamine uptake, thereby inducing apoptosis and inhibiting cell proliferation in cancer cells.[1]

In contrast, other inhibitors such as L-γ-glutamyl-p-nitroanilide (GPNA) and V-9302 are competitive antagonists that directly interact with the ASCT2 transporter, physically obstructing the passage of glutamine.[2][3]

Quantitative Comparison of ASCT2 Inhibitors

Direct comparison of inhibitory potency through metrics like IC50 is challenging due to the differing mechanisms of action. This compound's effect is concentration-dependent on the downregulation of ASCT2 expression, rather than direct inhibition of transporter function. However, we can compare the functional outcomes of these inhibitors on cancer cells.

InhibitorMechanism of ActionIC50/Ki ValueCell Viability InhibitionGlutamine Uptake InhibitionReference
This compound Downregulation of ASCT2 expressionNot Applicable (indirect inhibitor)Concentration-dependent reduction in viability of gastric and breast cancer cells.[1][4]Significant reduction in glutamine uptake in a concentration-dependent manner.[1][4][1][4]
V-9302 Competitive antagonistIC50 = 9.6 µM (in HEK-293 cells)[5][6][7]EC50 ranged from ~9-15 µM in colorectal cancer cell lines.[5]Potent inhibitor of ASCT2-mediated glutamine uptake.[5][6][7][5][6][7]
GPNA Competitive antagonistIC50 ≈ 1000 µM (1 mM)[2]; Cell viability IC50 ≈ 250 µM in A549 cells.[3]Dose-dependent decrease in cell viability.[3]Inhibits glutamine uptake, but with lower potency compared to V-9302.[2][2][3]
ASCT2-IN-1 Direct InhibitorIC50 = 5.6 µM (A549 cells), 3.5 µM (HEK293 cells)[8]Induces apoptosis and inhibits tumor growth.[8]Blocks glutamine transport.[9][8][9]
Benzylserine Competitive InhibitorApparent Ki = 780 µM[8]Reduces cell proliferation in melanoma cells.[8]Binds to the substrate-binding site of ASCT2.[8][8]
Lc-BPE Direct InhibitorApparent Ki = 0.74 ± 0.11 µM (rat ASCT2), 0.86 ± 0.11 µM (human ASCT2)[10]Not explicitly stated.Potent inhibitor of ASCT2.[10][10]
C118P Direct InhibitorIC50 ranging from 9.35 to 325 nM in breast cancer cell lines.[11]Potently inhibits proliferation of breast cancer cell lines.[11]Blocks glutamine uptake.[11][11][12]

Signaling Pathways and Experimental Workflows

The inhibition of ASCT2, either directly or indirectly, triggers a cascade of downstream events within the cancer cell, ultimately leading to reduced proliferation and apoptosis.

ASCT2-Mediated Signaling Pathway

ASCT2_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular cluster_inhibitors Inhibitors Glutamine_ext Glutamine ASCT2 ASCT2 Transporter Glutamine_ext->ASCT2 Uptake Glutamine_int Glutamine ASCT2->Glutamine_int ROS ROS (Reactive Oxygen Species) ASCT2->ROS Suppression leads to accumulation mTORC1 mTORC1 Glutamine_int->mTORC1 Activates Proliferation Cell Proliferation & Growth mTORC1->Proliferation Apoptosis Apoptosis ROS->Apoptosis Induces AKT AKT GSK3b GSK3β AKT->GSK3b Inhibits cMyc c-Myc GSK3b->cMyc Inhibits cMyc->ASCT2 Upregulates Expression This compound This compound This compound->AKT Inhibits Phosphorylation This compound->GSK3b Promotes Phosphorylation This compound->cMyc Inhibits Phosphorylation Direct_Inhibitors Direct Inhibitors (e.g., V-9302, GPNA) Direct_Inhibitors->ASCT2 Block

Experimental Workflow for Inhibitor Evaluation

Experimental_Workflow cluster_assays Functional Assays cluster_molecular Molecular Analysis start Start: Cancer Cell Culture treatment Treatment with Inhibitor (e.g., this compound, V-9302) start->treatment viability Cell Viability Assay (MTT Assay) treatment->viability glutamine_uptake Glutamine Uptake Assay (Radiolabeled or Colorimetric) treatment->glutamine_uptake ros ROS Detection (Flow Cytometry with DCFH-DA) treatment->ros western Western Blot (ASCT2, Apoptosis Markers) treatment->western end End: Data Analysis & Comparison viability->end glutamine_uptake->end ros->end western->end

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol assesses the metabolic activity of cells as an indicator of viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[13]

  • Treatment: Treat the cells with varying concentrations of the ASCT2 inhibitor (e.g., this compound, V-9302) and a vehicle control for 24-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[13]

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or SDS-HCl solution) to each well to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[13] Cell viability is expressed as a percentage of the control.

Glutamine Uptake Assay

This assay measures the rate of glutamine transport into the cells.

  • Cell Seeding: Seed cells in a 24-well plate and grow to 80-90% confluency.

  • Pre-incubation: Wash the cells with a sodium-free buffer and then pre-incubate with the inhibitor in a sodium-containing buffer for a specified time.

  • Glutamine Addition: Add radiolabeled L-[³H]glutamine or a fluorescent glutamine analog and incubate for a short period (e.g., 5-15 minutes).[14]

  • Termination: Stop the uptake by washing the cells rapidly with ice-cold PBS.

  • Lysis and Measurement: Lyse the cells and measure the intracellular radioactivity using a scintillation counter or fluorescence using a plate reader.[14] The results are normalized to the total protein content of each sample.[15]

Western Blot Analysis for ASCT2 Expression

This technique is used to quantify the amount of ASCT2 protein.

  • Cell Lysis: Treat cells with the inhibitor, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.[16]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Electrophoresis and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against ASCT2 overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[17]

Reactive Oxygen Species (ROS) Detection

This method quantifies the level of intracellular ROS.

  • Cell Treatment: Treat cells with the ASCT2 inhibitor for the desired time.

  • Staining: Incubate the cells with 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) at 37°C for 30 minutes in the dark.[18][19]

  • Harvesting and Washing: Harvest the cells and wash them with PBS to remove excess dye.[18]

  • Flow Cytometry: Analyze the fluorescence intensity of the cells using a flow cytometer. An increase in fluorescence indicates a higher level of intracellular ROS.[18][20][21]

Conclusion

Both this compound and direct ASCT2 inhibitors represent promising strategies for targeting glutamine metabolism in cancer. This compound's indirect mechanism of downregulating ASCT2 expression offers a unique approach that may circumvent resistance mechanisms associated with direct binding site mutations. However, direct inhibitors like V-9302 and the newer generation compounds such as C118P exhibit high potency in blocking glutamine transport. The choice of inhibitor for research or therapeutic development will depend on the specific cancer type, its metabolic dependencies, and the desired therapeutic outcome. The experimental protocols provided here offer a robust framework for the continued evaluation and comparison of these and other novel ASCT2 inhibitors.

References

Lobetyolin and Cisplatin: A Comparative Efficacy Analysis in Gastric Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparison of the efficacy of lobetyolin, a natural compound, and cisplatin, a conventional chemotherapeutic agent, in the treatment of gastric cancer cells. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of their mechanisms, cytotoxic effects, and the signaling pathways they modulate.

Executive Summary

Gastric cancer remains a significant global health challenge, necessitating the exploration of novel therapeutic agents. This compound, a bioactive constituent of Codonopsis pilosula, has demonstrated notable anti-cancer properties. This guide presents a comparative analysis of this compound and the widely used chemotherapeutic drug, cisplatin, focusing on their effects on gastric cancer cell lines. Experimental data reveals that while both compounds effectively induce apoptosis and inhibit cell proliferation, they operate through distinct molecular pathways.

Comparative Efficacy Data

The cytotoxic effects of this compound and cisplatin were evaluated in human gastric adenocarcinoma cell lines, MKN-45 and MKN-28. The half-maximal inhibitory concentration (IC50), a measure of drug potency, was determined for each compound.

CompoundCell LineIC50 (µM)Reference
This compoundMKN-4527.74[1]
This compoundMKN-2819.31[1]
CisplatinMKN-45~7-8[2][3]
CisplatinMKN-28~1-3[4]

Note: IC50 values for cisplatin can vary between studies due to different experimental conditions. The values presented are an approximate range based on available data.

Mechanism of Action and Signaling Pathways

This compound: Targeting Glutamine Metabolism and the AKT/GSK3β/c-Myc Axis

This compound exerts its anti-cancer effects by inhibiting cell proliferation and inducing apoptosis through the downregulation of the alanine, serine, cysteine-preferring transporter 2 (ASCT2), a key glutamine transporter.[1][5] This leads to a reduction in glutamine uptake, disrupting cancer cell metabolism.[1] Furthermore, this compound modulates the AKT/GSK3β/c-Myc signaling pathway, leading to the suppression of cell growth and survival.[1][6]

lobetyolin_pathway This compound This compound AKT p-AKT (Ser473)↓ This compound->AKT GSK3b p-GSK3β (Ser9)↓ This compound->GSK3b Apoptosis Apoptosis↑ This compound->Apoptosis ASCT2 ASCT2 Glutamine Glutamine Uptake ASCT2->Glutamine Proliferation Cell Proliferation↓ Glutamine->Proliferation cMyc p-c-Myc (Thr58)↑ GSK3b->cMyc cMyc->ASCT2

Caption: this compound signaling pathway in gastric cancer cells.

Cisplatin: DNA Damage and Apoptosis Induction

Cisplatin is a platinum-based chemotherapeutic that functions by forming adducts with DNA, leading to DNA damage.[7] This damage, if not repaired, triggers a cascade of events culminating in apoptosis. The p53 tumor suppressor protein plays a crucial role in this process by arresting the cell cycle to allow for DNA repair or, if the damage is too severe, initiating apoptosis.[7]

cisplatin_pathway Cisplatin Cisplatin DNA Nuclear DNA Cisplatin->DNA DNA_damage DNA Damage DNA->DNA_damage p53 p53 Activation DNA_damage->p53 CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis

Caption: Cisplatin-induced DNA damage and apoptosis pathway.

Experimental Protocols

The following are summaries of the key experimental protocols used to generate the data presented in this guide.

Cell Viability Assay (MTT Assay)

mtt_workflow Start Seed Gastric Cancer Cells Incubate1 Incubate 24h Start->Incubate1 Treat Treat with this compound or Cisplatin Incubate1->Treat Incubate2 Incubate 24-72h Treat->Incubate2 Add_MTT Add MTT Reagent Incubate2->Add_MTT Incubate3 Incubate 4h Add_MTT->Incubate3 Add_DMSO Add DMSO Incubate3->Add_DMSO Measure Measure Absorbance at 570nm Add_DMSO->Measure

Caption: Workflow for the MTT cell viability assay.

Gastric cancer cells (MKN-45, MKN-28) were seeded in 96-well plates.[1] After 24 hours, cells were treated with varying concentrations of this compound or cisplatin for 24 to 72 hours.[1] Subsequently, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well, and the plates were incubated for 4 hours. The resulting formazan crystals were dissolved in dimethyl sulfoxide (DMSO), and the absorbance was measured at 570 nm to determine cell viability.[1]

Apoptosis Assay (Annexin V/PI Staining)

apoptosis_workflow Start Treat Cells with This compound or Cisplatin Harvest Harvest and Wash Cells Start->Harvest Resuspend Resuspend in Binding Buffer Harvest->Resuspend Stain Add Annexin V-FITC and Propidium Iodide Resuspend->Stain Incubate Incubate in Dark Stain->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze

Caption: Workflow for the Annexin V/PI apoptosis assay.

Following treatment with this compound or cisplatin, gastric cancer cells were harvested and washed.[1][8] The cells were then resuspended in a binding buffer and stained with Annexin V-FITC and propidium iodide (PI).[1][8] Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, while PI intercalates with the DNA of late apoptotic or necrotic cells with compromised membranes. The stained cells were then analyzed by flow cytometry to quantify the percentage of apoptotic cells.[1][8]

Western Blot Analysis

western_blot_workflow Start Lyse Treated Cells & Quantify Protein SDS_PAGE Separate Proteins by SDS-PAGE Start->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Block Block Membrane Transfer->Block Primary_Ab Incubate with Primary Antibody Block->Primary_Ab Secondary_Ab Incubate with HRP- conjugated Secondary Ab Primary_Ab->Secondary_Ab Detect Detect with ECL and Image Secondary_Ab->Detect

Caption: Workflow for Western Blot analysis.

After treatment, cells were lysed, and the total protein concentration was determined.[9] Proteins were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.[9] The membrane was blocked and then incubated with primary antibodies specific to the proteins of interest (e.g., ASCT2, p-AKT, Bax, Bcl-2).[1][6] Following incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.[10]

Conclusion

Both this compound and cisplatin demonstrate significant anti-cancer activity against gastric cancer cells. This compound presents a novel mechanism of action by targeting glutamine metabolism and the AKT/GSK3β/c-Myc signaling pathway. Cisplatin, a cornerstone of gastric cancer chemotherapy, induces apoptosis through DNA damage. While cisplatin shows higher potency in the tested cell lines based on IC50 values, the distinct mechanism of this compound suggests its potential as a standalone therapy or in combination with other agents to enhance therapeutic outcomes and potentially overcome cisplatin resistance. Further in-vivo studies and clinical trials are warranted to fully elucidate the therapeutic potential of this compound in the treatment of gastric cancer.

References

Validating Lobetyolin's Role in Remodeling Glutathione Metabolism: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Lobetyolin with other compounds known to modulate glutathione (GSH) metabolism, a critical pathway in cellular defense against oxidative stress. The objective is to offer a data-driven perspective on validating this compound's therapeutic potential, particularly in the context of age-related and neurodegenerative diseases.

Introduction to this compound and Glutathione Metabolism

This compound, a polyacetylene glycoside primarily isolated from Codonopsis pilosula, has demonstrated significant antioxidant and neuroprotective properties.[1] Recent research highlights its ability to remodel glutathione-centered redox metabolism, positioning it as a promising candidate for interventions in conditions associated with oxidative stress, such as Alzheimer's disease.[2] Glutathione, a tripeptide, is the most abundant endogenous antioxidant, playing a pivotal role in detoxifying reactive oxygen species (ROS) and xenobiotics, maintaining redox balance, and regulating cellular signaling pathways. The enzymes glutathione-S-transferases (GSTs) are key players in this process, catalyzing the conjugation of GSH to various electrophilic compounds.

Comparative Analysis of Glutathione Metabolism Modulators

To validate the role of this compound, its performance is compared with three other well-characterized compounds known to influence glutathione metabolism: Sulforaphane, Luteolin, and N-acetylcysteine (NAC).

  • Sulforaphane: An isothiocyanate found in cruciferous vegetables, Sulforaphane is a potent activator of the Nrf2 signaling pathway, a master regulator of antioxidant gene expression, including those involved in GSH synthesis and utilization.[3]

  • Luteolin: A flavonoid present in many plants, Luteolin exhibits both antioxidant and, in some contexts, pro-oxidant activities. It has been shown to modulate the Nrf2 pathway and directly impact GST activity.[4][5]

  • N-acetylcysteine (NAC): A precursor to L-cysteine, which is the rate-limiting substrate for GSH synthesis, NAC is a widely used therapeutic agent to replenish intracellular GSH levels.[6]

Data Presentation: Quantitative Comparison of Glutathione Modulators

The following tables summarize the quantitative effects of this compound and the selected alternative compounds on key parameters of glutathione metabolism and oxidative stress.

CompoundModel SystemConcentration(s)Effect on ROS LevelsCitation(s)
This compound C. elegans (N2)50 µM↓ 28.1%[1][2]
C. elegans (CL4176)12.5 µM↓ 12.8%[2]
25 µM↓ 14.0%[2]
50 µM↓ 22.4%[2]
Luteolin Human colon cancer cells (HT-29)50 µg/mL↑ GSH levels[7]
Sulforaphane Human subjects17.7 mg/day for 7 days↑ Blood and brain GSH levels[8]
N-acetylcysteine Mouse model of TBI100 mg/kg↑ SOD and GPx activity, ↓ MDA levels[9]
CompoundModel SystemConcentration(s)Effect on Glutathione-S-Transferase (GST) Activity/ExpressionCitation(s)
This compound C. elegans (CL4176)12.5-50 µM↑ gst-1 expression, ↓ gst-38 expression[1]
Luteolin Human SK-MEL-28 cell homogenate5-80 µM78-99% inhibition of GST activity (in the presence of tyrosinase)[4]
100 µMKi of 53 µM (with respect to GSH)[4]
Sulforaphane Caco-2 cells10 µM↑ GST activity by 38%[10]
AML 12 cells10 µM↑ Expression of GST A3, A4, M1, P1, and T1[11]
N-acetylcysteine COVID-19 patientsNot specifiedRestored diminished GST activity[6]
CompoundModel SystemConcentration(s)Effect on Nrf2 PathwayCitation(s)
This compound Gastric cancer cells10-40 µM↓ Total Nrf2 protein levels[12]
Luteolin Murine myoblast cells (C2C12)12.5 µM↑ 3.5-fold in ARE activity[13]
Human colon cancer cells (HCT116)10-40 µM↑ Nrf2 mRNA and protein expression[14]
Sulforaphane BV2 microglial cellsNot specified↑ Nrf2 DNA-binding activity[3]
Rodent model of T1DNot specified↑ Nfe2l2 (Nrf2) transcript abundance[15]
N-acetylcysteine Mouse model of TBI100 mg/kg↑ Nrf2 activation[9]
Asthenoteratozoospermia menNot specified↑ Nrf2 gene expression (1.79-fold)[12]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Measurement of Intracellular ROS in C. elegans using DCFH-DA

This protocol is adapted from methods used to assess the antioxidant effects of this compound.[2]

Materials:

  • Synchronized C. elegans populations

  • M9 buffer

  • 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) stock solution (in DMSO)

  • 96-well black microplate

  • Fluorophotometer

Procedure:

  • Wash synchronized worms with M9 buffer to remove bacteria.

  • Transfer approximately 10 µl of the worm suspension into each well of a 96-well black microplate.

  • Add 40 µl of M9 buffer to each well.

  • Prepare a 50 µM working solution of DCFH-DA in M9 buffer.

  • Add 50 µl of the DCFH-DA working solution to each well for a final concentration of 25 µM.

  • Incubate the plate at 20°C for 2 hours in the dark.

  • Measure the fluorescence intensity using a fluorophotometer with an excitation wavelength of 485 nm and an emission wavelength of 535 nm.

  • Quantify the fluorescence intensity and normalize to the number of worms per well.

Glutathione-S-Transferase (GST) Activity Assay

This colorimetric assay measures the total GST activity.

Materials:

  • Cell or tissue lysate

  • Phosphate buffer (pH 6.5)

  • 1-chloro-2,4-dinitrobenzene (CDNB) solution

  • Reduced glutathione (GSH) solution

  • UV-transparent 96-well plate or cuvettes

  • Spectrophotometer

Procedure:

  • Prepare a reaction cocktail containing phosphate buffer, CDNB, and GSH.

  • Add the sample (cell or tissue lysate) to the reaction cocktail.

  • Immediately measure the change in absorbance at 340 nm over time (e.g., every 30 seconds for 5 minutes) at 25°C.

  • The rate of increase in absorbance is directly proportional to the GST activity in the sample.

  • Calculate the GST activity using the molar extinction coefficient of the CDNB-GSH conjugate (9.6 mM⁻¹cm⁻¹).

RT-qPCR Analysis of Gene Expression in C. elegans

This protocol allows for the quantification of mRNA levels of target genes such as gst-1 and gst-38.

Materials:

  • Synchronized C. elegans populations

  • Trizol reagent

  • cDNA synthesis kit

  • qPCR primers for target and reference genes

  • SYBR Green qPCR master mix

  • Real-time PCR system

Procedure:

  • Homogenize synchronized worms in Trizol reagent to extract total RNA.

  • Synthesize cDNA from the total RNA using a reverse transcriptase kit.

  • Perform qPCR using SYBR Green master mix, specific primers for the target genes (gst-1, gst-38) and a reference gene (e.g., act-1).

  • Run the qPCR reaction in a real-time PCR system.

  • Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression.

Untargeted Metabolomics of C. elegans using UHPLC-HRMS

This protocol provides a general workflow for the metabolomic analysis of C. elegans.

Materials:

  • Synchronized C. elegans populations

  • Methanol, water, and chloroform (LC-MS grade)

  • Homogenizer

  • Centrifuge

  • UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q Exactive)

Procedure:

  • Collect and wash synchronized worms to remove bacteria.

  • Quench metabolism by flash-freezing in liquid nitrogen.

  • Homogenize the worm pellet in a cold methanol/water solution.

  • Perform a liquid-liquid extraction by adding chloroform to separate polar and nonpolar metabolites.

  • Centrifuge to separate the layers.

  • Collect the polar (upper) and nonpolar (lower) phases separately.

  • Dry the extracts under vacuum.

  • Reconstitute the dried extracts in an appropriate solvent for UHPLC-HRMS analysis.

  • Inject the samples onto the UHPLC-HRMS system for data acquisition.

  • Process the data using metabolomics software for feature detection, alignment, and identification.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_assays Experimental Assays cluster_analysis Data Analysis and Validation start Synchronized C. elegans Culture treatment Treatment with this compound or Alternative Compound start->treatment collection Worm Collection and Washing treatment->collection ros_assay ROS Measurement (DCFH-DA Assay) collection->ros_assay gst_assay GST Activity Assay collection->gst_assay gene_expression Gene Expression Analysis (RT-qPCR) collection->gene_expression metabolomics Metabolomic Profiling (UHPLC-HRMS) collection->metabolomics transcriptomics Transcriptomic Profiling (RNA-seq) collection->transcriptomics quant_data Quantitative Data Comparison ros_assay->quant_data gst_assay->quant_data gene_expression->quant_data pathway_analysis Signaling Pathway Elucidation metabolomics->pathway_analysis transcriptomics->pathway_analysis validation Validation of this compound's Role quant_data->validation pathway_analysis->validation

Caption: Experimental workflow for validating this compound's role in glutathione metabolism.

signaling_pathway cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus compound This compound / Sulforaphane / Luteolin keap1_nrf2 Keap1-Nrf2 Complex compound->keap1_nrf2 inhibition of Keap1 gst_modulation Modulation of GSTs (e.g., gst-1, gst-38) compound->gst_modulation Direct/Indirect Modulation nrf2 Nrf2 keap1_nrf2->nrf2 Nrf2 release keap1 Keap1 (ubiquitination) keap1_nrf2->keap1 nrf2_are Nrf2-ARE Binding nrf2->nrf2_are gsh Glutathione (GSH) gst_modulation->gsh Utilization gsh->keap1_nrf2 Redox Regulation gene_exp ↑ Antioxidant Gene Expression (e.g., GCL, GSTs, NQO1) nrf2_are->gene_exp gene_exp->gsh ↑ GSH Synthesis

Caption: Signaling pathway for modulation of glutathione metabolism.

logical_relationship cluster_hypothesis Hypothesis Generation cluster_investigation Mechanistic Investigation cluster_validation Experimental Validation cluster_conclusion Conclusion obs Observation: This compound has neuroprotective and antioxidant effects omics Integrated Omics Approach (Metabolomics & Transcriptomics) obs->omics pathway_id Identification of Glutathione Metabolism as Key Pathway omics->pathway_id phenotype Phenotypic Assays: - ROS levels - Lifespan extension - Aβ aggregation pathway_id->phenotype gene_val Gene Expression Validation: RT-qPCR for gst-1 and gst-38 pathway_id->gene_val enzyme_val Enzymatic Assays: GST activity pathway_id->enzyme_val conclusion Conclusion: This compound remodels glutathione metabolism, contributing to its neuroprotective effects phenotype->conclusion gene_val->conclusion enzyme_val->conclusion

Caption: Logical relationship for validating this compound's role.

References

comparative pharmacokinetics of oral Lobetyolin vs its aglycone Lobetyol

Author: BenchChem Technical Support Team. Date: November 2025

An objective review of the available pharmacokinetic data for Lobetyolin, a bioactive polyacetylene glycoside, and its aglycone, Lobetyol.

This guide provides a detailed comparison of the pharmacokinetic profiles of orally administered this compound. While this compound is known to be a glycoside of Lobetyol, a direct comparative pharmacokinetic study evaluating the oral administration of both compounds in the same experimental setting is not available in the reviewed scientific literature. Therefore, this document focuses on the available data for this compound and its metabolic relationship to Lobetyol.

Pharmacokinetic Profile of Oral this compound in Rats

A key study by Dong et al. (2021) investigated the pharmacokinetics of pure this compound administered orally to Sprague-Dawley rats. The study revealed that this compound exhibits low oral bioavailability, suggesting either poor absorption from the gastrointestinal tract or extensive first-pass metabolism.[1]

Table 1: Pharmacokinetic Parameters of Oral this compound in Rats (10 mg/kg)

ParameterValue (Mean ± SD)
Cmax (ng/mL)60.1 ± 33.1
Tmax (h)1.0 ± 0.6
AUC0-t (ng·h/mL)212.4 ± 172.9
AUC0-∞ (ng·h/mL)253.8 ± 192.6
t1/2 (h)2.2 ± 1.1
Oral Bioavailability (%)3.90

Data sourced from Dong et al. (2021).

Experimental Protocols

The pharmacokinetic data presented above was obtained through a well-defined experimental protocol, as described by Dong et al. (2021).

Animal Model:

  • Species: Sprague-Dawley rats

  • Sex: Male

  • Weight: 220 ± 20 g

  • Housing: Animals were housed in a controlled environment with a 12-hour light/dark cycle and had free access to food and water. They were fasted for 12 hours prior to the experiment.

Drug Administration:

  • Compound: Pure this compound

  • Dose: 10 mg/kg

  • Route: Oral gavage

  • Vehicle: 0.5% carboxymethylcellulose sodium (CMC-Na) solution

Blood Sampling:

  • Blood samples (approximately 0.3 mL) were collected from the tail vein into heparinized tubes at the following time points: 0, 0.083, 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-administration.

  • Plasma was separated by centrifugation at 4000 rpm for 10 minutes and stored at -80°C until analysis.

Analytical Method:

  • Technique: Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS)

  • Instrumentation: Waters ACQUITY UPLC system coupled to a Xevo TQ-S triple quadrupole mass spectrometer.

  • Quantification: Plasma concentrations of this compound were determined using a validated UPLC-MS/MS method.

Visualizing the Experimental Workflow and Metabolic Pathway

To provide a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow for the pharmacokinetic study and the metabolic conversion of this compound.

experimental_workflow cluster_preparation Preparation cluster_administration Administration cluster_sampling Sampling cluster_analysis Analysis Rat_Model Sprague-Dawley Rats Oral_Gavage Oral Gavage (10 mg/kg) Rat_Model->Oral_Gavage Drug_Prep This compound in 0.5% CMC-Na Drug_Prep->Oral_Gavage Blood_Collection Blood Collection (0-24h) Oral_Gavage->Blood_Collection Plasma_Separation Plasma Separation Blood_Collection->Plasma_Separation UPLC_MSMS UPLC-MS/MS Analysis Plasma_Separation->UPLC_MSMS PK_Analysis Pharmacokinetic Analysis UPLC_MSMS->PK_Analysis

Caption: Experimental workflow for the pharmacokinetic study of oral this compound in rats.

metabolic_pathway This compound This compound (Glycoside) Metabolism Metabolism (e.g., in gut/liver) This compound->Metabolism Oral Administration Lobetyol Lobetyol (Aglycone) Metabolism->Lobetyol Hydrolysis

Caption: Metabolic conversion of this compound to its aglycone, Lobetyol.

Discussion

The available data indicates that this compound, when administered orally as a pure compound, has low bioavailability. This could be attributed to several factors, including incomplete absorption, degradation in the gastrointestinal tract, or significant first-pass metabolism in the gut wall and liver. The metabolic conversion of this compound to its aglycone, Lobetyol, is a critical aspect of its disposition. However, without pharmacokinetic data for orally administered Lobetyol, a direct comparison of their absorption and disposition characteristics remains speculative.

Future research should aim to directly compare the pharmacokinetics of oral this compound and Lobetyol in a head-to-head study. This would provide valuable insights into the impact of the glycosidic linkage on the absorption, distribution, metabolism, and excretion of this class of compounds. Such data would be instrumental for researchers and drug development professionals in optimizing the delivery and therapeutic potential of these natural products.

References

Lobetyolin vs. Lobetyol: A Comparative Analysis of Their Effects on MUC5AC Mucin Production in Airway Epithelial Cells

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in the development of respiratory therapeutics, understanding the nuanced effects of natural compounds on mucin production is paramount. Mucin, particularly the MUC5AC subtype, is a key component of the mucus layer in the respiratory tract. While essential for trapping and clearing pathogens and particulates, its overproduction is a hallmark of chronic airway diseases such as asthma and chronic obstructive pulmonary disease (COPD). This guide provides a detailed comparison of two natural compounds, Lobetyolin and lobetyol, and their distinct effects on MUC5AC mucin production, drawing upon key experimental data.

Executive Summary

Experimental evidence demonstrates that while both this compound and lobetyol, derived from Codonopsis pilosula, can inhibit the gene expression of MUC5AC mucin, their effects on mucin protein production differ significantly.[1][2][3] Lobetyol has been shown to inhibit the production of MUC5AC mucin, whereas this compound does not exhibit this inhibitory effect.[1][3][4] This comparative analysis will delve into the quantitative data and experimental methodologies that underpin these findings.

Data Presentation: Quantitative Effects on MUC5AC Mucin Production

The following table summarizes the quantitative data on the effects of this compound and lobetyol on phorbol 12-myristate 13-acetate (PMA)-induced MUC5AC mucin production in NCI-H292 airway epithelial cells. The data is presented as a percentage of the control group.

TreatmentMUC5AC Mucin Production (% of Control)
Control100 ± 25
PMA (10 ng/mL) alone487 ± 33
PMA + this compound (10⁻⁶ M)524 ± 38
PMA + this compound (10⁻⁵ M)411 ± 24
PMA + this compound (10⁻⁴ M)402 ± 45
Control 100 ± 21
PMA (10 ng/mL) alone 338 ± 4
PMA + lobetyol (10⁻⁶ M) 348 ± 5
PMA + lobetyol (10⁻⁵ M) 305 ± 22
PMA + lobetyol (10⁻⁴ M) 264 ± 5

Data sourced from a study on the effects of this compound and lobetyol on MUC5AC mucin from airway epithelial cells.[2]

Key Findings from Experimental Data

  • This compound: At concentrations of 10⁻⁶ M, 10⁻⁵ M, and 10⁻⁴ M, this compound did not significantly inhibit the PMA-induced production of MUC5AC mucin.[1][2]

  • Lobetyol: In contrast, lobetyol demonstrated a dose-dependent inhibition of PMA-induced MUC5AC mucin production, with the highest concentration (10⁻⁴ M) showing the most significant reduction.[2]

Experimental Protocols

The following is a detailed methodology for the key experiments cited in this guide, providing a framework for the replication and validation of these findings.

Cell Culture and Treatment
  • Cell Line: NCI-H292, a human pulmonary mucoepidermoid carcinoma cell line, was used.

  • Culture Conditions: Cells were cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained in a humidified atmosphere of 5% CO₂ at 37°C.

  • Treatment Protocol:

    • Cells were seeded in 6-well plates and grown to confluence.

    • Prior to treatment, the cells were washed twice with serum-free medium.

    • Cells were pretreated with varying concentrations of this compound or lobetyol (10⁻⁶ M, 10⁻⁵ M, and 10⁻⁴ M) for 30 minutes.

    • Following pretreatment, cells were stimulated with 10 ng/mL of phorbol 12-myristate 13-acetate (PMA) for 24 hours to induce MUC5AC mucin production.[2][3][4]

MUC5AC Mucin Measurement
  • Method: Enzyme-Linked Immunosorbent Assay (ELISA) was employed to quantify the amount of MUC5AC mucin protein.

  • Procedure:

    • After the 24-hour incubation period, cell lysates were collected.

    • 96-well plates were coated with the cell lysates and incubated overnight at 4°C.

    • The plates were then washed and blocked with a blocking buffer.

    • A primary antibody specific for MUC5AC was added to each well and incubated.

    • After washing, a secondary antibody conjugated to horseradish peroxidase was added.

    • The substrate solution was then added, and the color development was measured using a microplate reader at 450 nm.

    • The amount of MUC5AC mucin was calculated relative to a standard curve.

MUC5AC Gene Expression Analysis
  • Method: Reverse Transcription-Polymerase Chain Reaction (RT-PCR) was used to measure the expression of the MUC5AC gene.

  • Procedure:

    • Total RNA was extracted from the treated NCI-H292 cells.

    • cDNA was synthesized from the extracted RNA using a reverse transcriptase enzyme.

    • PCR was then performed using primers specific for the MUC5AC gene and a housekeeping gene (e.g., GAPDH) for normalization.

    • The PCR products were separated by gel electrophoresis and visualized to determine the relative expression levels of the MUC5AC gene.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow of the experiments described above.

G cluster_cell_culture Cell Culture & Seeding cluster_treatment Treatment Protocol cluster_analysis Analysis cluster_quantification Quantification A NCI-H292 Cell Culture B Seeding in 6-well Plates A->B C Pretreatment with This compound or Lobetyol (30 min) B->C D Stimulation with PMA (10 ng/mL, 24h) C->D E Cell Lysis D->E F RNA Extraction D->F G ELISA for MUC5AC Protein Production E->G H RT-PCR for MUC5AC Gene Expression F->H

Caption: Experimental workflow for comparing the effects of this compound and lobetyol on MUC5AC production.

Conclusion

References

A Comparative Analysis of Lobetyolin and Other Bioactive Polyacetylenes from the Campanulaceae Family

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Lobetyolin and other polyacetylenes derived from the Campanulaceae family of plants. It aims to be an objective resource, presenting experimental data on their biological activities, detailed experimental protocols, and insights into their mechanisms of action to support further research and drug development endeavors.

Introduction to Polyacetylenes from Campanulaceae

The Campanulaceae family, which includes well-known plants like bellflowers (Campanula) and Lobelia, is a rich source of structurally diverse and biologically active secondary metabolites.[1][2][3] Among these, polyacetylenes constitute a significant class of compounds characterized by the presence of two or more carbon-carbon triple bonds.[3] These compounds have garnered considerable scientific interest due to their wide range of pharmacological properties, including anticancer, anti-inflammatory, and neuroprotective effects.[1][2][3][4]

This compound, a prominent polyacetylene glycoside, has been isolated from several species within the Campanulaceae family, including Codonopsis pilosula, Lobelia chinensis, and Campanula alliariifolia.[4] It has emerged as a compound of particular interest due to its potent and varied biological activities. This guide will delve into a comparative study of this compound and other notable polyacetylenes from this plant family, providing a valuable resource for the scientific community.

Comparative Biological Activities

The polyacetylenes found in Campanulaceae exhibit a range of biological activities, with anticancer and anti-inflammatory properties being the most extensively studied. The following table summarizes the available quantitative data for this compound and other selected polyacetylenes from this family.

CompoundPlant Source (Family)Biological ActivityAssayCell Line/ModelIC50 / ActivityReference
This compound Codonopsis pilosula (Campanulaceae)AnticancerMTT AssayHCT-116 (Colon Cancer)10, 20, 40 µmol/L (Significant inhibition)[5]
Codonopsis pilosula (Campanulaceae)AnticancerMTT AssayMKN-45, MKN-28 (Gastric Cancer)Concentration-dependent inhibition[6]
Lobelia chinensis (Campanulaceae)AnticancerMTT AssayMSTO-211H, NCI-H292-[7]
Codonopsis lanceolata (Campanulaceae)AnticancerCell ProliferationA549 (Lung Cancer)IC50 of CLP extract: 13.5 µg/mL (24h), 10.5 µg/mL (48h), 8.6 µg/mL (72h)[8]
Lobelia giberroa (Campanulaceae)AntimalarialIn vivo (P. berghei)Mice68.21% chemosuppression at 100 mg/kg[9]
Lobetyol Lobelia chinensis (Campanulaceae)AnticancerMTT AssayMSTO-211H, NCI-H292IC50: 11.76 µM (MSTO-211H), 9.64 µM (NCI-H292)[7]
Codonopsis lanceolata (Campanulaceae)AnticancerCell ProliferationA549 (Lung Cancer)Significant inhibition[8]
Isolobetyol Lobelia chinensis (Campanulaceae)AnticancerMTT AssayMSTO-211H, NCI-H292IC50: 12.36 µM (MSTO-211H), 9.31 µM (NCI-H292)[7]
Heptadeca-2E,8E,10E,16-tetraene-4,6-diyne Bidens campylotheca (Asteraceae - for comparison)Anti-inflammatoryCyclooxygenase (COX) & 5-Lipoxygenase (5-LO) InhibitionIn vitroSignificant inhibition[10]
Safynol Bidens campylotheca (Asteraceae - for comparison)Anti-inflammatoryCyclooxygenase (COX) & 5-Lipoxygenase (5-LO) InhibitionIn vitroSignificant inhibition[10]

Note: Data for some polyacetylenes from closely related families (e.g., Asteraceae) are included for comparative context where direct Campanulaceae alternatives with quantitative data are limited in the initial search. CLP refers to C. lanceolata polyacetylenes extract.

Signaling Pathways and Mechanisms of Action

This compound's Anticancer Mechanism in Gastric Cancer

Recent studies have elucidated a key signaling pathway through which this compound exerts its anticancer effects in gastric cancer.[6][11] this compound has been shown to downregulate the Alanine-Serine-Cysteine Transporter 2 (ASCT2), a crucial transporter for glutamine, which is essential for the rapid proliferation of cancer cells.[11][12] This downregulation is mediated through the modulation of the AKT/GSK3β/c-Myc signaling pathway.[11] this compound inhibits the phosphorylation of AKT and GSK3β, leading to a decrease in the stability and expression of the oncoprotein c-Myc, a known transcriptional regulator of ASCT2.[11] The reduction in ASCT2 expression leads to decreased glutamine uptake, induction of oxidative stress, and ultimately, apoptosis in gastric cancer cells.[6][11]

Lobetyolin_Anticancer_Pathway This compound This compound AKT p-AKT (Ser473) ↓ This compound->AKT Inhibits phosphorylation GSK3b p-GSK3β (Ser9) ↓ AKT->GSK3b Inhibits cMyc p-c-Myc (Thr58) ↑ c-Myc Protein ↓ GSK3b->cMyc Phosphorylates for degradation ASCT2 ASCT2 Expression ↓ cMyc->ASCT2 Regulates transcription Glutamine Glutamine Uptake ↓ ASCT2->Glutamine ROS ROS ↑ Glutamine->ROS Leads to Apoptosis Apoptosis ↑ ROS->Apoptosis Induces

Caption: this compound's mechanism of action in gastric cancer.

Experimental Protocols

To facilitate the replication and further investigation of the biological activities of these polyacetylenes, this section provides detailed methodologies for key experiments.

Cell Viability Assessment (MTT Assay)

This protocol is adapted from studies investigating the anticancer effects of this compound.[5][6]

Objective: To determine the cytotoxic effect of polyacetylenes on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HCT-116, MKN-45, MKN-28, A549)

  • DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • 96-well plates

  • This compound or other purified polyacetylenes

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Seed cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Treat the cells with various concentrations of the polyacetylene compound (e.g., 10, 20, 40, 80 µmol/L for this compound) for different time intervals (e.g., 24, 48, 72 hours). A vehicle control (DMSO) should be included.

  • After the treatment period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control group.

Apoptosis Analysis by Flow Cytometry

This protocol is based on the methods used to study this compound-induced apoptosis.[6]

Objective: To quantify the percentage of apoptotic cells after treatment with polyacetylenes.

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound or other purified polyacetylenes

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the desired concentrations of the polyacetylene for 24 hours.

  • Harvest the cells by trypsinization and wash twice with cold PBS.

  • Resuspend the cells in 100 µL of binding buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Add 400 µL of binding buffer to each sample.

  • Analyze the cells by flow cytometry within 1 hour. The populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells can be quantified.

Western Blot Analysis

This protocol is a standard method used to detect protein expression levels, as seen in the investigation of this compound's effect on signaling pathways.[6][11]

Objective: To determine the effect of polyacetylenes on the expression levels of specific proteins in a signaling pathway.

Materials:

  • Cancer cell lines

  • This compound or other purified polyacetylenes

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (e.g., against p-AKT, AKT, p-GSK3β, GSK3β, c-Myc, ASCT2, β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Treat cells with the polyacetylene as described in the previous protocols.

  • Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.

  • Separate equal amounts of protein (e.g., 20-40 µg) on SDS-PAGE gels and transfer them to PVDF membranes.

  • Block the membranes with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Incubate the membranes with primary antibodies overnight at 4°C.

  • Wash the membranes with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membranes again and visualize the protein bands using an ECL detection reagent and an imaging system.

  • Use a loading control like β-actin to normalize the protein expression levels.

Experimental Workflow for Bioactivity Screening

The following diagram illustrates a general workflow for the screening and characterization of bioactive polyacetylenes from Campanulaceae.

Bioactivity_Screening_Workflow Start Plant Material (Campanulaceae) Extraction Extraction & Fractionation Start->Extraction Isolation Isolation of Polyacetylenes (e.g., Chromatography) Extraction->Isolation Structure Structure Elucidation (NMR, MS) Isolation->Structure Screening Initial Bioactivity Screening (e.g., Cytotoxicity, Anti-inflammatory) Isolation->Screening Active Active Compounds Identified Screening->Active Mechanism Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) Active->Mechanism InVivo In Vivo Studies (Animal Models) Mechanism->InVivo Lead Lead Compound Optimization InVivo->Lead

Caption: General workflow for polyacetylene drug discovery.

Conclusion and Future Directions

This compound and other polyacetylenes from the Campanulaceae family represent a promising class of natural products with significant therapeutic potential, particularly in the fields of oncology and inflammation. The data presented in this guide highlight the potent anticancer activity of this compound and provide insights into its mechanism of action.

However, further research is warranted to expand our understanding of this class of compounds. A more comprehensive comparative study involving a wider range of polyacetylenes from different Campanulaceae species is needed. Quantitative structure-activity relationship (QSAR) studies could help in identifying the key structural features responsible for their biological activities. Furthermore, detailed in vivo studies are essential to evaluate the efficacy, toxicity, and pharmacokinetic profiles of these compounds, which will be crucial for their potential translation into clinical applications. This guide serves as a foundational resource to stimulate and support these future research endeavors.

References

Safety Operating Guide

Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Lobetyolin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the integrity of their work is intrinsically linked to the safety of their laboratory environment. The proper disposal of chemical compounds is a critical component of this safety protocol. This guide provides essential, step-by-step procedures for the safe and compliant disposal of lobetyolin, a naturally derived compound with notable biological activities. Adherence to these guidelines will not only ensure a secure working environment but also maintain compliance with environmental regulations.

Understanding the Hazard Profile of this compound

This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects[1]. Therefore, preventing its release into the environment is of paramount importance. The primary route of exposure is oral, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and impervious clothing, should be worn when handling this compound[1].

Hazard Classification Description Precautionary Statements
Acute Oral Toxicity (Category 4)Harmful if swallowed[1].P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth[1].
Acute Aquatic Toxicity (Category 1)Very toxic to aquatic life[1].P273: Avoid release to the environment[1].
Chronic Aquatic Toxicity (Category 1)Very toxic to aquatic life with long lasting effects[1].P391: Collect spillage[1].

Step-by-Step Disposal Protocol for this compound

The disposal of this compound must be conducted in accordance with prevailing country, federal, state, and local regulations[1]. The following protocol outlines a general procedure for the safe disposal of this compound from a laboratory setting. This process is governed by the principles of the Resource Conservation and Recovery Act (RCRA) in the United States, which establishes a "cradle-to-grave" approach for managing hazardous waste[2][3].

Experimental Protocol: Segregation and Containment of this compound Waste

  • Waste Identification: Identify all waste streams containing this compound. This includes pure this compound, solutions containing this compound, and any materials contaminated with this compound (e.g., pipette tips, gloves, absorbent pads).

  • Waste Segregation:

    • Do not mix this compound waste with other chemical waste unless explicitly permitted by your institution's hazardous waste management plan.

    • Segregate solid waste (contaminated labware) from liquid waste (solutions containing this compound).

  • Containment of Liquid Waste:

    • Use a dedicated, leak-proof, and clearly labeled waste container for all liquid waste containing this compound. The container should be compatible with the solvents used.

    • The container must be kept securely closed except when adding waste.

  • Containment of Solid Waste:

    • Place all solid waste contaminated with this compound (e.g., gloves, absorbent paper, empty vials) into a designated, durable, and leak-proof plastic bag or container.

    • Ensure the container is sealed to prevent any release of the compound.

  • Labeling:

    • Clearly label all waste containers with the words "Hazardous Waste."

    • The label must include the full chemical name ("this compound"), the concentration, and the associated hazards (e.g., "Toxic," "Hazardous to the Aquatic Environment").

    • Indicate the accumulation start date on the label.

  • Storage:

    • Store the hazardous waste containers in a designated, secure, and well-ventilated satellite accumulation area.

    • Ensure the storage area is away from drains and water courses to prevent environmental contamination in case of a spill[1].

  • Disposal Request:

    • Once the waste container is full or the accumulation time limit is reached (as per institutional and regulatory guidelines), arrange for pickup by your institution's licensed hazardous waste disposal service.

    • Complete all necessary paperwork, including a hazardous waste manifest if required[4].

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.

Lobetyolin_Disposal_Workflow cluster_generation Waste Generation & Segregation cluster_containment Containment & Labeling cluster_storage_disposal Storage & Final Disposal A This compound Waste Generated (Solid or Liquid) B Is waste solid or liquid? A->B C Segregate into Solid Waste Stream B->C Solid D Segregate into Liquid Waste Stream B->D Liquid E Place in designated, sealed solid waste container C->E F Place in designated, leak-proof liquid waste container D->F G Label container: 'Hazardous Waste - this compound' (Include concentration & date) E->G F->G H Store in designated Satellite Accumulation Area G->H I Arrange for pickup by licensed hazardous waste disposal service H->I J Complete hazardous waste manifest I->J K Final Disposal at an approved waste disposal plant J->K

Caption: Workflow for the safe disposal of this compound waste.

Accidental Release Measures

In the event of a spill, it is crucial to act promptly and safely to mitigate any potential harm to personnel and the environment.

  • Evacuate and Ventilate: Evacuate non-essential personnel from the spill area and ensure adequate ventilation[1].

  • Personal Protective Equipment: Wear appropriate PPE, including a respirator, chemical-resistant gloves, and safety goggles[1].

  • Containment: Prevent further leakage or spillage. Keep the product away from drains and water courses[1].

  • Cleanup:

    • For liquid spills, absorb the solution with an inert, finely-powdered liquid-binding material such as diatomite or universal binders[1].

    • Decontaminate surfaces and equipment by scrubbing with alcohol[1].

  • Disposal of Cleanup Materials: Collect all contaminated materials and place them in a sealed, labeled hazardous waste container for disposal according to the protocol outlined above[1].

By implementing these procedures, laboratories can ensure the safe handling and disposal of this compound, thereby protecting researchers and the environment.

References

Personal protective equipment for handling Lobetyolin

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This guide provides critical safety and logistical information for the handling of Lobetyolin, a naturally occurring polyacetylene glycoside. Adherence to these procedures is essential to ensure a safe laboratory environment and the integrity of your research.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[1] While no occupational exposure limits have been established, a comprehensive PPE strategy is mandatory to minimize exposure.[1]

Recommended Personal Protective Equipment

The following table summarizes the required PPE for handling this compound in various laboratory scenarios.

Scenario Required PPE Notes
Routine Handling (e.g., weighing, preparing solutions) - Safety goggles with side-shields- Protective gloves (e.g., nitrile)- Impervious laboratory coat- Suitable respirator (if dust or aerosols may be generated)Ensure adequate ventilation, such as working in a fume hood.[1]
Accidental Spills - Full personal protective equipment, including: - Chemical safety goggles - Double gloves - Impervious gown - Respiratory protectionEvacuate personnel to a safe area before addressing the spill.[1]
Fire Emergency - Self-contained breathing apparatus- Full protective clothingUse water spray, dry chemical, foam, or carbon dioxide fire extinguisher.[1]
First Aid Measures

Immediate and appropriate first aid is crucial in the event of exposure.

Exposure Route First Aid Procedure
Eye Contact Immediately flush eyes with large amounts of water, occasionally lifting the upper and lower eyelids. Check for and remove any contact lenses. Continue to rinse for at least 15 minutes. Seek immediate medical attention.[1]
Skin Contact Flush skin with plenty of water. Remove contaminated clothing and shoes. Wash clothing before reuse. Seek medical attention if irritation develops.[1]
Inhalation Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, if breathing is irregular or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. It may be dangerous to the person providing aid to give mouth-to-mouth resuscitation. Get medical attention if adverse health effects persist or are severe.[1]
Ingestion Wash out mouth with water. Remove dentures if any. Remove victim to fresh air and keep at rest in a position comfortable for breathing. If material has been swallowed and the exposed person is conscious, give small quantities of water to drink. Stop if the exposed person feels sick as vomiting may be dangerous. Do not induce vomiting unless directed to do so by medical personnel. If vomiting occurs, the head should be kept low so that vomit does not enter the lungs. Get medical attention.[1]

Operational Plan for Handling this compound

A systematic approach to handling this compound from receipt to disposal is critical for safety and experimental success.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage. Wear appropriate PPE during inspection.

  • Storage:

    • Store in a tightly sealed container in a cool, well-ventilated area.[1]

    • Protect from direct sunlight and sources of ignition.[1]

    • Recommended storage temperatures are -20°C for the powder form and -80°C when in solvent.[1]

Preparation of Stock Solutions
  • Precaution: Allow the vial of this compound to equilibrate to room temperature for at least one hour before opening.[2]

  • Procedure:

    • Perform all weighing and solution preparation in a chemical fume hood.

    • To prepare a stock solution, dissolve this compound powder in a suitable solvent such as DMSO, methanol, or ethanol.[2]

    • For example, to prepare a 10 mM stock solution in DMSO, dissolve 3.96 mg of this compound (Molecular Weight: 396.43 g/mol ) in 1 mL of DMSO.

    • Vortex briefly to ensure complete dissolution.

    • Store the stock solution at -80°C.[1]

Experimental Use

The following is a generalized protocol for the use of this compound in cell culture experiments, based on published research.[1][3]

  • Cell Culture: Culture human gastric cancer cell lines (e.g., MKN-45, MKN-28) or colon cancer cell lines (e.g., HCT-116) in appropriate media supplemented with fetal bovine serum and antibiotics.[1][3]

  • Treatment:

    • Seed cells in multi-well plates at a desired density (e.g., 3 x 10³ cells/well for a 96-well plate).[1]

    • Allow cells to adhere overnight.

    • Prepare working concentrations of this compound by diluting the stock solution in fresh culture medium. Common final concentrations for in vitro studies range from 10 µM to 40 µM.[1][3]

    • Remove the old medium and add the medium containing the desired concentration of this compound.

    • Incubate the cells for the desired time period (e.g., 24 hours).[1][3]

  • Analysis: Perform downstream assays such as MTT for cell viability, TUNEL for apoptosis, or Western blotting for protein expression analysis.[1][3]

Spill Management
  • Evacuate: Immediately evacuate the area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Use an absorbent material such as diatomite or universal binders to contain the spill.[1]

  • Clean: Decontaminate surfaces by scrubbing with alcohol.[1]

  • Dispose: Collect all contaminated materials in a sealed container for proper disposal.[1]

Disposal
  • Dispose of this compound and any contaminated materials in accordance with all applicable country, federal, state, and local regulations.[1]

  • Do not allow the product to enter drains, water courses, or the soil.[1]

Workflow for Safe Handling of this compound

The following diagram illustrates the key steps and decision points for the safe handling of this compound in a laboratory setting.

Lobetyolin_Workflow Safe Handling and Disposal Workflow for this compound cluster_receiving Receiving and Storage cluster_handling Handling and Use cluster_disposal Disposal cluster_emergency Emergency Procedures receiving Receive Shipment inspect Inspect for Damage receiving->inspect store Store at -20°C (powder) or -80°C (in solvent) inspect->store ppe_check Don Appropriate PPE store->ppe_check weigh_dissolve Weigh and Dissolve in Fume Hood ppe_check->weigh_dissolve experiment Perform Experiment weigh_dissolve->experiment waste_collection Collect Waste (Solid and Liquid) weigh_dissolve->waste_collection experiment->waste_collection dispose Dispose via Approved Waste Disposal Plant waste_collection->dispose spill Spill Occurs spill_procedure Follow Spill Management Protocol spill->spill_procedure exposure Personal Exposure first_aid Administer First Aid and Seek Medical Attention exposure->first_aid

Caption: Workflow for the safe handling and disposal of this compound.

This guide is intended to supplement, not replace, your institution's existing safety protocols. Always consult your institution's safety officer for specific guidance.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.